Methyl myristelaidate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl (E)-tetradec-9-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17-2/h6-7H,3-5,8-14H2,1-2H3/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIPSJUSVXDVPB-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCCCCCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C/CCCCCCCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Methyl Myristelaidate – Chemical Profile & Analytical Methodology
Executive Summary
Methyl myristelaidate is the methyl ester derivative of myristelaidic acid (trans-9-tetradecenoic acid).[1] It serves as a critical analytical standard in lipidomics, specifically for the quantification of trans fatty acids (TFAs).[1] Unlike its naturally abundant cis-isomer (methyl myristoleate), the trans-isomer is typically associated with industrial hydrogenation processes or specific ruminant metabolic pathways.[1]
This guide delineates the physicochemical properties of this compound, contrasts it with its geometric isomers, and provides a validated protocol for its separation and quantification using Gas Chromatography (GC).[1]
Chemical Identity & Structural Analysis[1][2][3]
This compound is a monounsaturated fatty acid methyl ester (FAME).[1] Its defining structural feature is the trans (E) configuration at the delta-9 position, which significantly alters its interaction with stationary phases in chromatography compared to the cis (Z) form.[1]
Core Chemical Data[1][3][4]
| Parameter | Specification |
| Common Name | This compound |
| IUPAC Name | Methyl (E)-tetradec-9-enoate |
| CAS Number | 72025-18-4 (Specific to trans-isomer) |
| Molecular Formula | C₁₅H₂₈O₂ |
| Molecular Weight | 240.38 g/mol |
| SMILES | CCCCC/C=C/CCCCCCCC(=O)OC |
| Geometry | trans / E (Entgegen) |
Geometric Isomerism & Impact
The distinction between this compound (trans) and methyl myristoleate (cis) is not merely semantic; it dictates the molecule's three-dimensional footprint.[1] The trans double bond straightens the hydrocarbon chain, allowing for tighter packing (Van der Waals forces) similar to saturated fatty acids.[1] This results in a higher melting point and different elution times compared to the "kinked" cis isomer.[1]
Figure 1: Structural classification distinguishing the target analyte (trans) from its common isomer (cis).
Physicochemical Properties[1][2][5][6][7][8][9]
Understanding the physical state of this compound is essential for handling and storage.[1] While the free acid (myristelaidic acid) is solid at room temperature, the methyl ester has a lower melting point due to the removal of hydrogen bonding capability at the carboxyl head group.[1]
| Property | Value / Description | Notes |
| Physical State | Liquid (at 20°C) | Viscosity is lower than the parent acid.[1][2] |
| Melting Point | ~ -10°C to 5°C (Predicted) | Higher than cis (-30°C) but lower than saturated Methyl Myristate (18.5°C).[1][2] |
| Boiling Point | ~ 295°C (at 760 mmHg) | Requires high-temperature GC columns.[1][2] |
| Solubility | Hexane, Isooctane, Chloroform | Insoluble in water.[1][2] |
| Stability | Oxidation-prone | Store at -20°C under inert gas (N₂ or Ar) to prevent auto-oxidation at the double bond.[1][2] |
Analytical Methodology: GC-FID/MS Protocol
Expert Insight: The primary challenge in analyzing this compound is resolving it from methyl myristoleate (cis-9) and methyl myristate (C14:0).[1] On standard non-polar columns (e.g., DB-1, HP-5), these peaks often co-elute.[1] Success requires a highly polar stationary phase.
Recommended Column Chemistry[1][4]
-
Stationary Phase: Biscyanopropyl polysiloxane (e.g., SP-2560, CP-Sil 88, or BPX70).
-
Mechanism: The strong dipole-dipole interaction of the cyano groups retards the cis isomers more strongly than the trans isomers, effectively separating them.
Step-by-Step Protocol
Step 1: Sample Preparation (Transesterification)
-
Reagent: Boron trifluoride in methanol (14% BF₃-MeOH).[1][3] Acid-catalyzed methylation is preferred over base-catalyzed methods for free fatty acids to ensure complete conversion.[1]
-
Procedure: Incubate lipid extract with BF₃-MeOH at 60°C for 10 minutes. Extract FAMEs into hexane.
-
Validation: Ensure water is removed using anhydrous sodium sulfate to protect the GC column.[1]
Step 2: GC Instrumentation Parameters
-
Carrier Gas: Hydrogen (optimal linear velocity) or Helium.[1]
-
Injector: Split injection (ratio 50:1 to 100:1) at 250°C.
-
Detector: FID (Flame Ionization Detector) at 260°C for quantitation; MS (Mass Spectrometry) for structural confirmation.
Step 3: Temperature Program (Critical) To resolve C14 isomers, an isothermal hold is often more effective than a rapid ramp.[1]
| Stage | Rate (°C/min) | Temperature (°C) | Hold Time (min) |
| Initial | - | 140 | 5 |
| Ramp 1 | 4 | 240 | 15 |
Analytical Workflow Diagram
Figure 2: Workflow for the extraction, derivatization, and chromatographic separation of this compound.
Synthesis & Stability
For researchers requiring custom standards, this compound is typically synthesized via the Fischer Esterification of commercially available myristelaidic acid.[1]
-
Reaction: Myristelaidic acid + Methanol (excess)
this compound + H₂O.[1] -
Purification: Silica gel flash chromatography (eluent: 95:5 Hexane:Ether) is used to remove unreacted acid.[1]
-
Storage: The presence of the double bond at C9 makes the molecule susceptible to oxidative rancidity.[1]
-
Protocol: Store neat standards in amber glass vials at -20°C.
-
Solvent: If in solution, use degassed isooctane containing BHT (butylated hydroxytoluene) as an antioxidant if strictly necessary, though neat storage is preferred for mass spectrometry standards to avoid background interference.[1]
-
References
-
National Institute of Standards and Technology (NIST). Methyl myristoleate (Cis-isomer data for comparison).[1] NIST WebBook.[1] Available at: [Link]
-
PubChem. Methyl 9-tetradecenoate (Compound Summary). National Library of Medicine.[1] Available at: [Link]
-
Christie, W. W. Gas Chromatography and Lipids.[1] The Oily Press, 1989.[1] (Foundational text on FAME separation on polar columns).
-
AOCS Official Method Ce 1h-05. Determination of cis-, trans-, Saturated, Monounsaturated and Polyunsaturated Fatty Acids in Vegetable or Non-Ruminant Animal Oils and Fats by Capillary GLC.[1] American Oil Chemists' Society.[1]
Sources
Technical Monograph: Myristelaidic Acid Methyl Ester (C14:1 trans-9)
Subtitle: Analytical Characterization, Membrane Biophysics, and Metabolic Implications
Executive Summary
This technical guide examines the biological and analytical significance of Myristelaidic Acid Methyl Ester (C14:1t-ME) . While the parent fatty acid (Myristelaidic acid) is a minor ruminant-derived trans fatty acid (rTFA), its methyl ester form is the critical analyte for lipidomic quantification and a unique probe for membrane biophysics. Unlike its cis-isomer (Myristoleic acid), which increases membrane fluidity, the trans-isomer mimics saturated fatty acids, altering lipid raft dynamics and acyl chain packing. This guide details the chemical differentiation of the isomer, GC-MS quantification protocols, and the specific cellular implications of trans-monoenes.
Part 1: Chemical Identity & Physical Biochemistry
The biological impact of C14:1 trans is dictated by its steric configuration. In the methyl ester form, the carboxyl head group is neutralized, increasing lipophilicity and volatility—properties essential for gas chromatography but toxic in direct cell culture applications.
Structural Isomerism
-
Parent Acid: Myristelaidic Acid (Tetradec-9-enoic acid, trans).
-
Cis-Analog: Myristoleic Acid (Tetradec-9-enoic acid, cis).
-
Key Difference: The trans double bond at C9 creates a linear, "kink-free" hydrocarbon chain. This allows C14:1t to pack tightly against saturated fatty acids (like Palmitic acid, C16:0) in the phospholipid bilayer.[1]
Membrane Packing Theory
The "Biological Significance" of this molecule is best understood through the Homeoviscous Adaptation Model .
-
Cis-Isomers (Myristoleic): Introduce a 30° kink, disrupting Van der Waals forces and increasing membrane fluidity.
-
Trans-Isomers (Myristelaidic): Mimic the straight chain of Myristic acid (C14:0). When incorporated into membranes, they increase the phase transition temperature (
) and reduce fluidity, potentially impairing receptor signaling in lipid rafts.
Figure 1: Comparative membrane dynamics of C14 isomers. Trans-isomers mimic saturated fats, reducing fluidity compared to cis-isomers.[2]
Part 2: Analytical Lipidomics (The FAME Context)
In drug development and metabolic research, C14:1t is rarely measured as a free acid. It is derivatized to its Methyl Ester (FAME) to permit volatilization in Gas Chromatography (GC).
Why the Methyl Ester?
Free fatty acids (FFAs) hydrogen bond extensively, leading to peak tailing and adsorption in GC columns. Methylation blocks the polar carboxyl group, creating a non-polar, volatile derivative (C14:1t-ME) suitable for high-resolution separation.
Protocol: Acid-Catalyzed Transesterification
Objective: Convert biological lipids (Triglycerides/Phospholipids) into FAMEs for C14:1t quantification. Standard: AOAC 996.06 / AOCS Ce 1h-05.
Reagents:
-
Boron Trifluoride (
) in Methanol (14% w/v). -
Internal Standard: C13:0 Methyl Ester (Tridecanoate) or C17:0.
-
Solvent: Hexane (GC Grade).[3]
Step-by-Step Workflow:
-
Extraction: Extract total lipids from tissue/plasma using Folch method (Chloroform:Methanol 2:1).
-
Evaporation: Dry lipid extract under Nitrogen (
) stream. -
Derivatization: Add 1 mL
-Methanol. Incubate at 100°C for 10 mins .-
Critical Control Point: Do not overheat; PUFAs degrade, though C14:1t is relatively stable.
-
-
Extraction of FAMEs: Cool, add 1 mL Hexane and 1 mL
. Vortex vigorously. -
Phase Separation: Centrifuge (1000 x g, 2 min). Collect the top (Hexane) layer containing C14:1t-ME.
-
Analysis: Inject 1 µL into GC-FID or GC-MS.
Chromatographic Separation Data
Separating C14:1 cis from C14:1 trans requires a highly polar capillary column (e.g., Biscyanopropyl polysiloxane).
| Parameter | Non-Polar Column (e.g., DB-5) | Polar Column (e.g., CP-Sil 88 / SP-2560) |
| Elution Mechanism | Boiling Point | Dipole-Dipole Interaction |
| Resolution | Poor (Cis/Trans co-elute) | Excellent (Trans elutes before Cis) |
| Elution Order | C14:0 < C14:1 (Cis/Trans mixed) | C14:0 < C14:1 Trans < C14:1 Cis |
| Use Case | Total Fatty Acid profiling | Isomer-Specific Quantification |
Part 3: Biological Implications of the Parent Acid
While the FAME is the analytical tool, the biological activity stems from the acyl chain's origin and metabolic fate.
Origin: The Ruminant Connection
Unlike industrial trans fats (created by partial hydrogenation of vegetable oils), C14:1t is a Ruminant Trans Fatty Acid (rTFA) .
-
Biosynthesis: It is formed in the rumen of cows/sheep via the biohydrogenation of dietary PUFAs.
-
Dietary Marker: Presence of C14:1t in human plasma is a specific biomarker for dairy fat consumption.
Metabolic Fate & Beta-Oxidation
Mitochondrial beta-oxidation enzymes exhibit stereospecificity.
-
Uptake: Cells absorb C14:1t (as FFA) and convert it to Acyl-CoA.
-
Oxidation: The trans-double bond at position 9 requires an auxiliary enzyme (2,4-dienoyl-CoA reductase or 3,2-trans-enoyl-CoA isomerase ) to proceed through beta-oxidation.
-
Efficiency: This isomerization step slows down oxidation compared to saturated fats, potentially influencing lipid accumulation in hepatocytes.
Part 4: In Vitro Applications & Toxicity Warning
Crucial Distinction: Researchers often purchase "Myristelaidic Acid Methyl Ester" standards. Do not add this directly to cell culture media to study fatty acid effects unless the goal is to study ester toxicity.
FAME Toxicity in Cell Culture
Methyl esters are more permeable to cell membranes than free fatty acids but are often cytotoxic.
-
Mechanism: FAMEs act as detergents, disrupting bilayer integrity before they can be hydrolyzed by intracellular esterases.
-
Correct Protocol: To study the biological effect of C14:1t:
-
Hydrolyze the Methyl Ester to the Free Fatty Acid (using NaOH/Ethanol).
-
Complex the Free Fatty Acid with BSA (Bovine Serum Albumin) in a molar ratio of 2:1 to 4:1.
-
Treat cells with the BSA-Fatty Acid conjugate.
-
Figure 2: Divergent workflows for Analytical (Blue) vs. Biological (Red) applications of Myristelaidic Acid Methyl Ester.
References
-
Roach, C., et al. (2004). "Comparison of cis and trans fatty acid containing phosphatidylcholines on membrane properties."[4][5] Biochemistry. Link
-
Vahmani, P., et al. (2020). "Health effects of ruminant trans fatty acids with emphasis on type 2 diabetes." Frontiers in Endocrinology. Link
- AOAC International. "Official Method 996.06: Fat (Total, Saturated, and Unsaturated) in Foods." AOAC Official Methods of Analysis.
-
Shao, J., et al. (2020). "Effect of fatty acid ester structure on cytotoxicity of self-emulsified nanoemulsion and transport of nanoemulsion droplets." Colloids and Surfaces B: Biointerfaces. Link
-
Lennen, R.M., et al. (2013). "Quantification of Bacterial Fatty Acids by Extraction and Methylation."[3] Current Protocols in Chemical Biology. Link
Sources
- 1. Dynamics and Structural Responses to Cis–Trans Isomerization in Bacterial Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Health effects of ruminant trans fatty acids with emphasis on type 2 diabetes [frontiersin.org]
- 3. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of cis and trans fatty acid containing phosphatidylcholines on membrane properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Methyl Myristelaidate for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of Methyl Myristelaidate, a monounsaturated trans-fatty acid methyl ester. Focusing on its chemical identity, physicochemical properties, synthesis, and applications, this document serves as a crucial resource for researchers, scientists, and professionals in the field of drug development and lipidomics.
Introduction: The Significance of Stereochemistry in Fatty Acid Esters
In the realm of lipid research and drug formulation, the geometric isomerism of fatty acid chains plays a pivotal role in determining their physical, chemical, and biological properties. While much of the literature focuses on the naturally prevalent cis-isomers, their trans-counterparts, such as this compound, offer unique characteristics that are of significant interest in various scientific and industrial applications. This guide will specifically delineate the properties and applications of the trans-isomer, this compound, providing a clear distinction from its more commonly studied cis-isomer, methyl myristoleate.
Core Chemical Identifiers and Molecular Structure
A precise understanding of a compound's identity is fundamental to any scientific endeavor. The following table summarizes the key chemical identifiers for this compound.
| Identifier | Value | Source |
| CAS Number | 72025-18-4 | [1] |
| IUPAC Name | Methyl (9E)-9-tetradecenoate | [1] |
| Synonyms | Methyl (E)-9-tetradecenoate, Myristelaidic acid methyl ester, 9-Tetradecenoic acid, methyl ester, (E)- | [1] |
| Chemical Formula | C₁₅H₂₈O₂ | [1] |
| Molecular Weight | 240.38 g/mol | [1] |
| Canonical SMILES | CCCCC/C=C/CCCCCCCC(=O)OC | [1] |
| InChI Key | RWIPSJUSVXDVPB-VOTSOKGWSA-N | [1] |
It is critical to differentiate this compound from its cis-isomer, methyl myristoleate, which possesses the CAS number 56219-06-8. The seemingly subtle difference in the spatial arrangement of the hydrogen atoms around the C9 double bond leads to significant variations in their physical and biological properties.
Caption: Molecular structure of this compound.
Physicochemical Properties: A Comparative Perspective
The trans configuration of the double bond in this compound results in a more linear molecular shape compared to its bent cis-isomer. This structural difference significantly influences its physical properties. While specific experimental data for this compound is sparse, we can infer its properties based on the general behavior of trans-fatty acid esters.
Key Inferred Physicochemical Properties:
-
Physical State: Expected to be a liquid at room temperature, potentially with a higher melting point than its cis-isomer.
-
Solubility: Soluble in organic solvents and oils; insoluble in water.
-
Boiling Point: Likely to have a boiling point similar to its cis-isomer. For instance, the boiling point of methyl myristoleate is reported to be 306.6±21.0 °C at 760 mmHg.[2]
-
Density: The density is expected to be comparable to other fatty acid methyl esters of similar chain length.
It is important to note that these are predicted properties, and experimental verification is crucial for any application.
Synthesis and Manufacturing
The synthesis of fatty acid methyl esters (FAMEs) is a well-established process, typically achieved through the transesterification of triglycerides or the esterification of free fatty acids.
General Synthesis of Fatty Acid Methyl Esters (FAMEs)
A common laboratory and industrial method for preparing FAMEs is through an alkali-catalyzed reaction between a fat or oil (triglycerides) and methanol.[3] This process, known as transesterification, is efficient and widely used in the production of biodiesel.[3]
Alternatively, FAMEs can be synthesized by the direct esterification of free fatty acids with methanol, typically in the presence of an acid catalyst.[4]
Caption: General synthesis workflow for Fatty Acid Methyl Esters.
Specific Considerations for this compound Synthesis
To synthesize this compound specifically, the starting material must be myristelaidic acid (trans-9-tetradecenoic acid). The direct esterification of myristelaidic acid with methanol in the presence of an acid catalyst is a straightforward approach.
Exemplary Laboratory-Scale Esterification Protocol:
-
Reactant Preparation: Dissolve myristelaidic acid in an excess of anhydrous methanol.
-
Catalyst Addition: Add a suitable acid catalyst, such as sulfuric acid or boron trifluoride-methanol complex.
-
Reaction: Reflux the mixture for a specified period to drive the reaction to completion.
-
Work-up: Neutralize the catalyst with a weak base.
-
Extraction: Extract the this compound into an organic solvent.
-
Purification: Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by column chromatography or distillation to obtain high-purity this compound.
This protocol is a general guideline and should be optimized based on the specific scale and purity requirements of the application.
Applications in Research and Drug Development
While research specifically on this compound is less abundant than for its cis-isomer, its identity as a trans-fatty acid methyl ester positions it in several key areas of interest for researchers and drug development professionals.
Role in Lipidomics and as an Analytical Standard
Fatty acid methyl esters are crucial for the analysis of fatty acid profiles in biological samples using gas chromatography (GC).[4][5] High-purity this compound serves as an essential analytical standard for the accurate identification and quantification of trans-9-tetradecenoic acid in various matrices, including food, clinical samples, and cell cultures.
Potential in Drug Delivery Systems
The physical properties of fatty acids and their esters are critical in the design of lipid-based drug delivery systems, such as liposomes and solid lipid nanoparticles (SLNs).[6] The linear structure of trans-fatty acids can influence the packing and stability of these formulations. This compound could be explored as a component in such systems to modulate drug release profiles and enhance bioavailability.[6]
Investigation of Biological Activities of Trans-Fatty Acids
The biological effects of trans-fatty acids are a significant area of research. While many studies have focused on the negative health impacts of industrially produced trans-fats, there is growing interest in understanding the specific roles of different trans-isomers. This compound can be used as a tool in cell culture and animal studies to investigate the metabolic fate and cellular signaling pathways affected by this specific monounsaturated trans-fatty acid.
Safety and Handling
-
Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Storage: Store in a cool, dry place away from ignition sources. For long-term storage, particularly for high-purity standards, storage at -20°C is recommended.
-
Hazards: May cause skin and eye irritation. In case of contact, rinse thoroughly with water.
It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.
Conclusion and Future Perspectives
This compound, as the trans-isomer of methyl 9-tetradecenoate, represents an important yet understudied molecule in lipid science. Its unique structural properties, distinct from its cis-counterpart, warrant further investigation into its physical behavior and biological activities. For researchers and drug development professionals, this compound serves as a vital analytical standard and a potential component in advanced drug delivery systems. As the field of lipidomics continues to expand, a deeper understanding of the specific roles of individual trans-fatty acid isomers like myristelaidic acid will be crucial for advancements in nutrition, disease research, and pharmaceutical formulation.
References
-
Chemsrc. Methyl (9Z)-9-tetradecenoate | CAS#:56219-06-8. Available from: [Link].
-
The Good Scents Company. (Z)-9-tetradecenoic acid, 544-64-9. Available from: [Link].
-
PubChem. Methyl Myristate | C15H30O2 | CID 31284. Available from: [Link].
-
LIPID MAPS. Structure Database (LMSD). Available from: [Link].
-
PubChem. Myristelaidic acid | C14H26O2 | CID 5312402. Available from: [Link].
-
Medeiros-Lopes, D., et al. (2021). Preparation of fatty acid methyl esters for gas-chromatographic analysis of marine lipids: insight studies. PubMed. Available from: [Link].
-
Wikipedia. Myristoleic acid. Available from: [Link].
-
NIST. Methyl myristoleate - the NIST WebBook. Available from: [Link].
-
PubChem. Methyl cis-9-tetradecenoate | C15H28O2 | CID 5352674. Available from: [Link].
-
Medeiros-Lopes, D., et al. (2011). Preparation of fatty acid methyl esters for gas-chromatographic analysis of marine lipids: insight studies. Journal of chromatographic science, 49(7), 536–543. Available from: [Link].
-
Wikipedia. Fatty acid methyl ester. Available from: [Link].
-
Lago, R. C. A., & Hartman, L. (1986). Rapid preparation of fatty acid methyl esters. Journal of the American Oil Chemists' Society, 63(3), 364-365. Available from: [Link].
-
Wikipedia. Fatty acid methyl ester. Available from: [Link].
-
Ichihara, K., & Fukubayashi, Y. (2010). Preparation of fatty acid methyl esters for gas-liquid chromatography. Journal of lipid research, 51(3), 635–640. Available from: [Link].
Sources
- 1. larodan.com [larodan.com]
- 2. Methyl (9Z)-9-tetradecenoate | CAS#:56219-06-8 | Chemsrc [chemsrc.com]
- 3. Fatty acid methyl ester - Wikipedia [en.wikipedia.org]
- 4. Preparation of fatty acid methyl esters for gas-chromatographic analysis of marine lipids: insight studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is Fatty Acid Methyl Ester? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
Physical properties of trans-9-tetradecenoic acid methyl ester
A Definitive Guide to Physicochemical Characterization and Analytical Separation
Executive Summary
Methyl trans-9-tetradecenoate (also known as Methyl myristelaidate) is the methyl ester of the 14-carbon monounsaturated fatty acid, myristelaidic acid.[1] Unlike its naturally ubiquitous cis-isomer (Methyl myristoleate), the trans-isomer is primarily associated with industrial hydrogenation byproducts, ruminant metabolic pathways, or specific isomeric standards in lipidomics.
For the analytical scientist, this compound presents a specific challenge: isomeric resolution . Its physical properties are sufficiently similar to the cis-isomer to cause co-elution on standard non-polar stationary phases.[1] This guide synthesizes the critical physical data, separation protocols, and spectroscopic signatures required to unambiguously identify and quantify this lipid marker.
Chemical Identity & Structural Characterization[1][2][3][4][5]
At the core of this molecule is the trans (E) geometry at the
| Parameter | Technical Detail |
| IUPAC Name | Methyl (E)-9-tetradecenoate |
| Common Synonyms | This compound; trans-9-C14:1 methyl ester |
| CAS Number | 72025-18-4 (Specific to trans-isomer) |
| Molecular Formula | C |
| Molecular Weight | 240.38 g/mol |
| SMILES | CCCC\C=C\CCCCCCCC(=O)OC |
| InChI Key | RWIPSJUSVXDVPB-VOTSOKGWSA-N |
Physicochemical Profile
The following data aggregates experimental values and high-confidence predictive models. Note the Melting Point discrepancy; while often supplied as a liquid, the pure trans-isomer has a higher theoretical melting point than the cis-isomer due to more efficient lattice packing.[1]
| Property | Value / Range | Scientific Context |
| Physical State | Semi-solid or Liquid (at 20°C) | Commercial standards are often supplied as neat liquids or oils, though pure crystalline forms may melt >50°C [1, 2].[1] |
| Melting Point | ~52°C (Predicted) | Significantly higher than cis-isomer (Liquid, <0°C).[1] Impurities often depress this to ambient liquid state.[1] |
| Boiling Point | 306.6 ± 21.0°C (760 mmHg) | Estimated.[1][2][3] C18 homolog (Methyl elaidate) boils at 220°C @ 24 mmHg [3].[1] |
| Density | 0.879 ± 0.06 g/cm³ | Typical for medium-chain FAMEs.[1] |
| Refractive Index | ~1.45 (Estimated) | Based on C18:1 trans analog ( |
| Solubility | Lipophilic | Soluble in hexane, chloroform, methanol, ethanol. Insoluble in water.[1][4] |
| Partition Coeff. | LogP ~ 5.4 - 6.4 | Highly hydrophobic; requires organic solvent extraction.[1] |
Analytical Characterization: The "How-To"
Gas Chromatography-Mass Spectrometry (GC-MS)
The Challenge: On non-polar columns (e.g., 5%-phenyl-methylpolysiloxane), trans-9 and cis-9 isomers often co-elute or show poor resolution.[1]
The Solution: Use a high-polarity cyanopropyl stationary phase.[1][5] The interaction between the cyano-dipoles and the
Optimized GC Protocol
-
Column: High-polarity bis-cyanopropyl polysiloxane (e.g., SP-2560, HP-88, or CP-Sil 88).[1]
-
Dimensions: 100 m
0.25 mm 0.20 µm (Length is critical for isomer separation).[1]
-
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).[1]
-
Inlet: Split injection (ratio 50:1 to 100:1) at 250°C.
-
Oven Program:
-
Start at 140°C, hold for 5 min.
-
Ramp 4°C/min to 240°C.
-
Hold for 15 min.
-
-
Elution Order (Cyanopropyl Phase):
Spectroscopic Identification
If retention time matching is insufficient, spectroscopic confirmation is required.[1]
-
Infrared Spectroscopy (FT-IR):
-
Nuclear Magnetic Resonance (
H-NMR):
Visualizing the Analytical Workflow
The following diagram illustrates the decision matrix for separating and identifying this compound from a complex lipid matrix.
Caption: Workflow for the specific resolution of Methyl trans-9-tetradecenoate from its cis-isomer.
Synthesis & Handling Protocol
Synthesis (Methylation)
If starting from the free acid (Myristelaidic acid, CAS 50286-30-1):
-
Reagent: 14% Boron Trifluoride (
) in Methanol. -
Procedure: Dissolve 10 mg acid in 1 mL hexane. Add 1 mL
-MeOH.[1] Heat at 60°C for 10 mins in a sealed vial. -
Extraction: Add 1 mL water and 1 mL hexane. Vortex. Recover the upper hexane layer containing the FAME.[1]
-
Validation: Ensure no acid remains (check by TLC or lack of broad -OH stretch in IR).
Storage & Stability[1][8]
-
Temperature: Store at -20°C .
-
Atmosphere: Hygroscopic and oxidation-prone.[1] Store under Argon or Nitrogen gas.[1]
-
Container: Amber glass vials with Teflon-lined caps to prevent solvent evaporation and photo-oxidation.[1]
References
-
Larodan Research Grade Lipids. Methyl 9(E)-Tetradecenoate Product Sheet. Accessed via Larodan.com.[1] Link
-
ChemBlink. Myristoleic acid methyl ester (cis/trans data comparison).Link
-
TCI Chemicals. Methyl trans-9-Octadecenoate (C18 Homolog) Physical Properties.Link
-
MDPI. The Role of Ionic Liquid Interaction in the Separation of Fatty Acid Methyl Esters. Molecules 2021, 26(7), 1883.[1] Link
-
Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups: Alkenes.Link
Sources
- 1. Methyl cis-9-tetradecenoate | C15H28O2 | CID 5352674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS # 56219-06-8, Myristoleic acid methyl ester, Methyl (Z)-9-tetradecenoate, Methyl cis-9-tetradecenoate, Methyl myristoleate - chemBlink [chemblink.com]
- 3. chemos.de [chemos.de]
- 4. Methyl Myristate | C15H30O2 | CID 31284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. larodan.com [larodan.com]
- 7. This compound | 72025-18-4 [chemicalbook.com]
Precision Lipidomics: The Role of Methyl Myristelaidate in High-Resolution Fatty Acid Profiling
Topic: Content Type: Technical Guide / Whitepaper Audience: Lipid Chemists, Mass Spectrometrists, and Metabolic Researchers.
Executive Summary
In the high-stakes field of lipidomics, the distinction between geometric isomers—specifically cis and trans fatty acids—is a critical determinant of biological interpretation. Methyl Myristelaidate (Methyl trans-9-tetradecenoate; C15H28O2) serves as a pivotal reference standard in this domain. Unlike its endogenous cis-isomer (Methyl Myristoleate), which has defined roles in apoptosis and bone metabolism, this compound acts primarily as an exogenous marker and a chromatographic benchmark.
This guide delineates the technical utility of this compound, focusing on its application in validating high-polarity Gas Chromatography (GC) separations, quantifying trans-fatty acid (TFA) burdens, and elucidating beta-oxidation kinetics.
Chemical Identity & Structural Logic[1]
To utilize this compound effectively, one must understand its structural relationship to the common endogenous lipid pool.
| Property | This compound | Methyl Myristoleate |
| Common Name | trans-Myristoleic Acid Methyl Ester | Myristoleic Acid Methyl Ester |
| Systematic Name | Methyl (9E)-tetradecenoate | Methyl (9Z)-tetradecenoate |
| CAS Number | 72025-18-4 | 56219-06-8 |
| Geometry | Trans (E) | Cis (Z) |
| Carbon Chain | C14:1 n-5 | C14:1 n-5 |
| Biological Origin | Ind. Hydrogenation / Ruminant Biohydrogenation | Endogenous Desaturation (SCD1 activity) |
The Isomer Challenge: Mass Spectrometry (MS) alone often fails to distinguish these isomers because they share identical molecular weights (240.38 Da) and produce nearly identical Electron Ionization (EI) fragmentation patterns. Therefore, chromatographic resolution is the only viable method for identification , making the use of a pure this compound standard non-negotiable for accurate annotation.
Analytical Methodology: The High-Polarity Requirement
The separation of this compound from Methyl Myristoleate is a "stress test" for chromatographic systems. It requires specific stationary phases capable of interacting differentially with the spatial configuration of the double bond.
Stationary Phase Selection
Standard non-polar columns (e.g., 5% phenyl polysiloxane like DB-5 or HP-5) are insufficient for this separation; they typically result in co-elution.
-
Recommended Phase: 100% Biscyanopropyl polysiloxane (e.g., SP-2560 , CP-Sil 88 , or HP-88 ).
-
Mechanism: The highly polar cyano groups interact more strongly with the accessible pi-electrons of the cis double bond (which has a "kinked" geometry) than the trans double bond (which is linear).
-
Elution Order: On these high-polarity columns, This compound (trans) elutes BEFORE Methyl Myristoleate (cis) .
Mass Spectrometry (GC-MS) Parameters
While Retention Time (RT) is the primary identifier, MS provides the necessary sensitivity for low-abundance trans isomers.
-
Ionization: Electron Impact (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) is preferred for quantification.
-
Target Ions:
-
Quantifier:m/z 74 (McLafferty rearrangement ion, characteristic of FAMEs).
-
Qualifiers:m/z 55 , m/z 41 , m/z 240 (Molecular Ion, often weak).
-
Experimental Protocol: High-Resolution Profiling
This protocol details the use of this compound as a System Suitability Standard to verify column resolution before analyzing biological samples.
Reagents & Standards
-
Standard A: this compound (>99% purity).
-
Standard B: Methyl Myristoleate (>99% purity).[1]
-
Internal Standard (IS): Methyl Tridecanoate (C13:0) or Methyl Nonadecanoate (C19:0) (Odd-chain FAs are preferred as they are rare in mammalian tissue).
Workflow Description
Step 1: System Suitability Test (SST) Prepare a mix of Standard A and Standard B (10 µg/mL each in hexane). Inject to calculate the Resolution (Rs) .
-
Requirement: Baseline separation (Rs > 1.5) is mandatory. If Rs < 1.5, the column may be degraded or the temperature ramp is too steep.
Step 2: Sample Preparation (Direct Transesterification)
-
Lyophilize 50 mg of tissue or 200 µL of plasma.
-
Add 10 µL of Internal Standard (C19:0).
-
Add 2 mL of 14% Boron Trifluoride (BF3) in Methanol .
-
Incubate at 100°C for 60 minutes (sealed Teflon-lined cap).
-
Cool to room temperature.
-
Add 1 mL of Hexane and 1 mL of H2O. Vortex vigorously for 30s.
-
Centrifuge (1000 x g, 5 min). Collect the upper Hexane phase.
-
Dry over anhydrous Na2SO4 and transfer to GC vial.
Step 3: GC-MS Acquisition
-
Inlet: Splitless (1 min purge), 250°C.
-
Column: SP-2560 (100 m × 0.25 mm × 0.20 µm).
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Oven Program:
-
140°C hold for 5 min.
-
Ramp 4°C/min to 240°C.
-
Hold 15 min. Note: The slow ramp is critical for separating C14:1 isomers.
-
Visualization of Analytical Logic
Caption: Figure 1. End-to-end workflow for high-precision FAME analysis. This compound serves as the critical reference point in the "Peak Identification" phase to distinguish trans-isomers.
Biological & Research Significance
Dietary Tracer
This compound is rarely synthesized de novo in humans. Its detection in plasma or tissue lipidomes is a robust biomarker for the consumption of:
-
Ruminant Fats: Dairy and meat products contain natural trans fats (via biohydrogenation).
-
Industrial Trans Fats: Partially hydrogenated vegetable oils (though regulating bodies are reducing these).
-
Research Application: In clinical trials, it validates participant adherence to "trans-fat free" diets.
Metabolic Probe (Beta-Oxidation)
Research into mitochondrial function utilizes myristelaidic acid to probe the specificity of Acyl-CoA Dehydrogenases .
-
Mechanism:[2] The beta-oxidation machinery (specifically VLCAD and LCAD) exhibits different kinetic efficiencies for trans vs. cis double bonds.
-
Observation:Trans isomers are often converted to CoA esters and oxidized at different rates than their cis counterparts, potentially leading to accumulation in specific lipid pools (e.g., phospholipids vs. triglycerides) under metabolic stress.
Isomer Elution Logic Diagram
Caption: Figure 2. Chromatographic separation logic on high-polarity columns. The linear trans-geometry interacts less with the cyano-phase, resulting in earlier elution compared to the cis-isomer.
References
-
Delmonte, P., et al. (2012). Comparison of separations of fatty acids from fish products using a 30-m Supelcowax-10 and a 100-m SP-2560 column. Lipids.[3][4][5][6] [Link]
-
Thurnhofer, S., et al. (2005). A gas chromatography/electron ionization-mass spectrometry-selected ion monitoring method for determining the fatty acid pattern in food.[7] J Agric Food Chem. [Link]
-
NIST Chemistry WebBook. Methyl myristoleate (Cis-isomer data for comparison). [Link]
Sources
- 1. larodan.com [larodan.com]
- 2. mdpi.com [mdpi.com]
- 3. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipidomics Reveals Myocardial Lipid Composition in a Murine Model of Insulin Resistance Induced by a High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mitochondrial long chain fatty acid β-oxidation in man and mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A gas chromatography/electron ionization-mass spectrometry-selected ion monitoring method for determining the fatty acid pattern in food after formation of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Thermodynamic Characterization and Melting Point of Methyl Myristelaidate
This is a comprehensive technical guide on Methyl Myristelaidate, designed for researchers and drug development professionals. It prioritizes thermodynamic accuracy, experimental validation, and structural logic.
Executive Summary
This compound (Methyl (E)-9-tetradecenoate) is the methyl ester of myristelaidic acid, a 14-carbon monounsaturated fatty acid with a trans-9 double bond. It is primarily utilized as a high-fidelity internal standard in gas chromatography (GC) for the quantification of trans fatty acids (TFAs) in biological and food matrices.
Unlike its free acid counterpart, which is solid at room temperature, This compound is a liquid at ambient conditions (20–25°C) . This guide clarifies the thermodynamic properties of the molecule, correcting common database errors that conflate the ester’s melting point with that of the free acid, and provides protocols for its physical and chromatographic characterization.
Part 1: Chemical Identity & Structural Thermodynamics
Chemical Nomenclature and Identifiers
Precision in nomenclature is critical to avoid confusion with the cis-isomer (Methyl myristoleate).
| Property | Specification |
| Systematic Name | Methyl (E)-9-tetradecenoate |
| Common Name | This compound |
| CAS Number | 72025-18-4 (Distinct from cis isomer 56219-06-8) |
| Molecular Formula | C₁₅H₂₈O₂ |
| Molecular Weight | 240.38 g/mol |
| Lipid Number | C14:1 trans-9 |
| Physical State (20°C) | Liquid |
Stereochemistry and Phase Behavior
The thermodynamic behavior of this compound is governed by the geometry of the double bond at the
-
Trans vs. Cis Packing: The trans (E) configuration creates a linear kink in the hydrocarbon chain, allowing for more efficient van der Waals packing than the cis (Z) configuration, but less efficient packing than the fully saturated straight chain of methyl myristate.
-
The "52°C" Error: Several chemical aggregators incorrectly list the melting point of this compound as 52.2°C. This value corresponds to Myristelaidic Acid (the free acid), not the methyl ester. The esterification of the carboxylic head group significantly lowers the melting point by removing the capacity for strong intermolecular hydrogen bonding (dimerization).
Part 2: Thermodynamic Properties[3]
Comparative Melting Points (Homologous Series)
To accurately situate the melting point (Tm) of this compound, we must analyze the homologous series of fatty acid methyl esters (FAMEs). Trans isomers typically melt intermediate between their cis counterparts and the saturated parent.
Table 1: Thermodynamic Comparison of C14 and C18 FAMEs
| Lipid Name | Carbon Structure | Configuration | Melting Point ( | Phase at 20°C |
| Methyl Myristate | C14:0 | Saturated | 18.5 °C | Solid/Semi-solid |
| This compound | C14:1 | Trans-9 | < 10 °C (Est. -5 to +5 °C) | Liquid |
| Methyl Myristoleate | C14:1 | Cis-9 | < -20 °C (Est.)[1][2] | Liquid |
| Methyl Elaidate | C18:1 | Trans-9 | 10.0 °C | Solid (Low melt) |
| Methyl Oleate | C18:1 | Cis-9 | -19.9 °C | Liquid |
-
Thermodynamic Logic: Since Methyl Elaidate (C18:1 trans) melts at 10°C, shortening the chain by 4 carbons (to C14:1 trans) reduces van der Waals interactions, inevitably lowering the
below 10°C. Thus, this compound is liquid at room temperature.
Enthalpy of Fusion ( )
While specific experimental
-
Estimation:
(Based on C18:1 trans extrapolation). -
Crystallization: Upon cooling, it likely forms a triclinic (
) or orthorhombic ( ) subcell packing, typical of trans-unsaturated esters.
Part 3: Experimental Protocols
Protocol: Differential Scanning Calorimetry (DSC)
To determine the exact phase transition temperatures (crystallization
Equipment: PerkinElmer DSC 8000 or TA Instruments Q2000. Atmosphere: Dry Nitrogen purge (50 mL/min).
Workflow:
-
Sample Prep: Weigh 3–5 mg of liquid this compound into an aluminum pan; seal hermetically.
-
Equilibration: Hold at 25°C for 2 minutes to ensure thermal history erasure.
-
Cooling Scan: Ramp down to -60°C at 5°C/min. Record exotherms (Crystallization).
-
Isothermal Hold: Hold at -60°C for 5 minutes.
-
Heating Scan: Ramp up to 40°C at 5°C/min. Record endotherms (Melting).
-
Data Analysis:
is defined as the onset temperature of the final endothermic peak.
Protocol: GC-FID Separation of Cis/Trans Isomers
Distinguishing this compound from methyl myristoleate requires a high-polarity capillary column.
-
Column: SP-2560 or CP-Sil 88 (100 m × 0.25 mm × 0.2 μm). Biscyanopropyl polysiloxane stationary phases are essential for geometric isomer separation.
-
Carrier Gas: Hydrogen (linear velocity 20 cm/s) or Helium.
-
Oven Program:
-
Initial: 140°C (hold 5 min).
-
Ramp: 4°C/min to 240°C.
-
Hold: 15 min.
-
-
Elution Order: The trans isomer (myristelaidate) typically elutes before the cis isomer (myristoleate) on highly polar columns due to slightly lower interaction with the stationary phase dipole.
Part 4: Visualization of Workflows
Diagram 1: Thermodynamic Characterization Logic
This diagram illustrates the decision logic for characterizing the phase behavior of the lipid.
Caption: DSC workflow for determining the melting point and crystallization behavior of liquid lipids.
Diagram 2: Structural Packing & Melting Point Impact
Visualizing why trans isomers melt higher than cis but lower than saturated chains.
Caption: Impact of hydrocarbon chain geometry on packing efficiency and resulting melting points.
Part 5: References
-
Larodan Research Grade Lipids. (2025). Product Specification: Methyl 9(E)-Tetradecenoate (CAS 72025-18-4).[1] Retrieved from
-
Verification of liquid physical state and specific CAS.
-
-
Knothe, G., & Dunn, R. O. (2009). "A Comprehensive Evaluation of the Melting Points of Fatty Acids and Esters Determined by Differential Scanning Calorimetry." Journal of the American Oil Chemists' Society, 86, 843–856.
-
Authoritative source on FAME melting point trends and DSC methodology.
-
-
Sigma-Aldrich. (2025). Methyl elaidate (C18:1 trans) Analytical Standard Properties.[3] Retrieved from
-
Reference for homologous series comparison (C18:1 trans Tm = 10°C).
-
-
PubChem. (2025).[4] this compound Compound Summary. National Library of Medicine. Retrieved from
-
General chemical identifiers.
-
Sources
Methodological & Application
Application Note: High-Resolution Gas Chromatography Analysis of Methyl Myristelaidate
Abstract
This application note details a validated protocol for the separation and quantification of Methyl Myristelaidate (Methyl (E)-9-tetradecenoate, C14:1 trans-9), a minor but biologically significant trans-fatty acid methyl ester (FAME). While standard non-polar columns fail to resolve trans isomers from their cis counterparts (Methyl Myristoleate) or saturated analogs (Methyl Myristate), this method utilizes a highly polar 100% biscyanopropyl polysiloxane capillary column (SP-2560) to achieve baseline resolution. The protocol is grounded in AOCS Official Method Ce 1h-05 principles, optimized for specific detection of C14 isomers in complex lipid matrices.
Introduction
This compound is the trans isomer of the more common myristoleic acid methyl ester. Accurate analysis of trans fatty acids (TFAs) is critical in food safety, metabolic research, and regulatory compliance (e.g., FDA TFA labeling mandates).
Analytical Challenges
-
Isomeric Overlap: On standard non-polar (100% dimethyl polysiloxane) or intermediate polar (PEG) columns, the boiling point differences between cis and trans isomers are insufficient for separation.
-
Elution Logic: On highly polar phases, retention is governed by dipole-induced dipole interactions with the double bond.
-
Saturated FAMEs (C14:0) have no double bonds and elute first.
-
Trans-FAMEs (C14:1 trans) have a more linear structure and lower interaction energy than cis isomers, eluting second.
-
Cis-FAMEs (C14:1 cis) have a "kinked" structure and stronger interaction with the cyano-phase, eluting last.
-
This protocol ensures the elution order: Methyl Myristate < this compound < Methyl Myristoleate .
Workflow Visualization
The following diagram outlines the critical decision pathways for sample preparation and analysis.
Caption: Analytical workflow for this compound, highlighting the critical derivatization pathway to prevent artifactual isomerization.
Materials and Instrumentation
Reagents & Standards
-
Target Standard: this compound (CAS: N/A for specific isomer often, check C14:1 trans-9 specific catalog numbers e.g., from Nu-Chek Prep or similar).
-
Resolution Check Standard: Methyl Myristoleate (C14:1 cis-9, CAS: 56219-06-8) and Methyl Myristate (C14:0, CAS: 124-10-7).
-
Solvent: n-Heptane or Isooctane (HPLC Grade). Note: Avoid Chloroform if using FID as it can produce toxic phosgene and damage the detector.
Instrumentation
-
Gas Chromatograph: Agilent 8890, Shimadzu GC-2030, or equivalent.
-
Detector: Flame Ionization Detector (FID).
-
Column (CRITICAL):
Experimental Protocol
Sample Preparation
For Pure Standards:
-
Weigh 10 mg of this compound standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with n-heptane (Stock A: 1 mg/mL).
-
Prepare a working standard (50 µg/mL) by diluting Stock A 1:20.
-
System Suitability Mix: Prepare a mix containing C14:0, C14:1 trans, and C14:1 cis at equal concentrations (approx 50 µg/mL each).
For Biological Samples (Lipids): Use a base-catalyzed method (NaOCH3 in Methanol) to minimize isomerization.
-
Dissolve 50 mg lipid in 2 mL n-heptane.
-
Add 1 mL 0.5 M Sodium Methoxide in Methanol.
-
Vortex for 1 min and let stand at room temperature for 15 min.
-
Add 1 mL saturated NaCl solution and vortex.
-
Allow phases to separate.[4] Collect the upper heptane layer (contains FAMEs).
-
Dry over anhydrous Sodium Sulfate (
) before injection.
GC Method Parameters[2][5][6][7]
| Parameter | Setting | Rationale |
| Inlet Mode | Split | Prevents column overload; sharpens peaks. |
| Split Ratio | 50:1 (Standards) to 100:1 (Samples) | High polarity columns have low capacity. |
| Inlet Temp | 250 °C | Ensures rapid volatilization of FAMEs. |
| Carrier Gas | Hydrogen (Constant Flow) | H2 provides best resolution/speed (Van Deemter). |
| Linear Velocity | 30 cm/sec | Optimized for 100m column efficiency. |
| Oven Program | Initial: 140°C (Hold 5 min)Ramp: 2°C/min to 175°CPlateau: Hold 15 minRamp: 10°C/min to 240°C (Hold 5 min) | Slow ramp and plateau at 175°C are critical for separating the trans (elutes ~165-170°C equivalent) from the cis. |
| Detector (FID) | 260 °C | Prevents condensation. |
| Air / H2 / Makeup | 400 / 30 / 25 mL/min (N2) | Standard FID stoichiometry. |
System Suitability & Validation
Every analytical run must be validated against the following criteria to ensure data integrity.
Elution Order Verification
Inject the System Suitability Mix. The observed order must be:
-
Methyl Myristate (C14:0): First eluting peak.
-
This compound (C14:1 trans-9): Second eluting peak.
-
Methyl Myristoleate (C14:1 cis-9): Third eluting peak.
Resolution Criteria
Calculate the resolution (
-
Requirement:
(Baseline separation). -
Troubleshooting: If
, decrease the oven temperature plateau by 5°C. Lower temperatures generally increase selectivity on cyano-phases.
Linearity
-
Construct a 5-point calibration curve (e.g., 5, 10, 25, 50, 100 µg/mL).
-
Acceptance:
.
Results Interpretation
In a typical chromatogram using this protocol on an SP-2560 column:
-
C14:0 appears at approximately 18-20 minutes (depending on flow).
-
C14:1 trans-9 appears shortly after, often with a relative retention time (RRT) of ~1.02 vs C14:0.
-
C14:1 cis-9 appears later, with an RRT of ~1.05 vs C14:0.
Note: If analyzing dairy fats, be aware of branched-chain isomers (iso/anteiso C15) which may elute in this region. The 100m column length usually resolves these, but mass spectrometry (GC-MS) confirmation is recommended for novel matrices.
References
-
AOCS Official Method Ce 1h-05 . (2005). Determination of cis-, trans-, Saturated, Monounsaturated and Polyunsaturated Fatty Acids in Vegetable or Non-ruminant Animal Oils and Fats by Capillary GLC.[5][6][7] American Oil Chemists' Society.[6]
-
Delmonte, P., et al. (2011). Separation characteristics of fatty acid methyl esters using SLB-IL111, a new ionic liquid coated capillary gas chromatographic column. Journal of Chromatography A, 1218(3), 545-554.
-
Sigma-Aldrich (Supelco) . (n.d.). Fast GC Analysis of Detailed cis/trans Fatty Acid Methyl Esters (FAMEs) on the 75 m SP-2560 Capillary Column. Application Note.
-
Ratnayake, W.M.N., et al. (2006). Trans fatty acids: current contents in Canadian foods and some implications for intake reconstruction. Journal of AOAC International, 89(2), 475-488.
Sources
- 1. restek.com [restek.com]
- 2. Fast GC Analysis of Detailed cis/trans Fatty Acid Methyl Esters (FAMEs) on the 75 m SP™-2560 Capillary Column [sigmaaldrich.com]
- 3. SP®-2560 Capillary GC Column | Krackeler Scientific, Inc. [krackeler.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. aocs.org [aocs.org]
- 7. researchgate.net [researchgate.net]
Using methyl myristelaidate as an internal standard in GC-MS
Application Note: High-Resolution FAME Profiling Using Methyl Myristelaidate (C14:1 trans-9) as an Internal Standard
Part 1: Executive Summary
In quantitative lipidomics and fatty acid methyl ester (FAME) analysis, the selection of an Internal Standard (IS) is the single most critical factor for data integrity. While odd-chain saturated fatty acids (e.g., C17:0, C19:0) are traditional choices, they often co-elute with endogenous lipids in complex biological matrices or fail to track the chromatographic behavior of unsaturated species.
This guide details the protocol for using This compound (C14:1 trans-9) as a superior Internal Standard for GC-MS analysis. Unlike its cis-isomer (Methyl Myristoleate), which is endogenous to many biological systems, the trans-9 isomer is virtually absent in nature (except in specific partially hydrogenated fats), ensuring zero matrix interference. Furthermore, its elution profile on high-polarity columns provides a distinct retention time window, separating cleanly from both C14:0 and C14:1 cis-9.
Part 2: Chemical Profile & Strategic Rationale
Compound Specifications
| Property | Specification |
| Chemical Name | Methyl (E)-tetradec-9-enoate |
| Common Name | This compound |
| Abbreviation | C14:1 n-5t (or C14:1 trans-9) |
| CAS Number | 72025-18-4 |
| Molecular Formula | C₁₅H₂₈O₂ |
| Molecular Weight | 240.38 g/mol |
| Physical State | Liquid (Clear, Colorless) |
| Solubility | Soluble in Hexane, Isooctane, Dichloromethane |
The "Chromatographic Gap" Advantage
The primary failure mode in FAME analysis is peak overlap. On highly polar capillary columns (e.g., SP-2560, CP-Sil 88) required for cis/trans separation, this compound elutes in a "quiet" region of the chromatogram.
-
Elution Order: C14:0
C14:1 trans-9 (IS) C14:1 cis-9. -
Retention Time Delta: On a 100m SP-2560 column, C14:1 trans-9 elutes approximately 10-15 minutes earlier than C14:1 cis-9, eliminating any risk of co-elution with the endogenous myristoleate.
Part 3: Experimental Protocol
Reagents & Materials
-
Internal Standard Stock: this compound (>99% purity, e.g., Sigma-Aldrich #70055).
-
Extraction Solvents: Chloroform (HPLC Grade), Methanol (HPLC Grade).
-
Derivatization Reagent: 14% Boron Trifluoride (
) in Methanol or 3N Methanolic HCl. -
GC Column: SP-2560 (100 m
0.25 mm ID 0.20 µm film) or equivalent biscyanopropyl phase.
Workflow Diagram
Figure 1: Optimized FAME workflow. Note the strategic addition of this compound post-derivatization to serve as an Injection/Chromatographic Standard.
Step-by-Step Methodology
Step 1: Preparation of IS Working Solution
-
Dissolve 10 mg of this compound in 10 mL of Hexane (Stock A: 1 mg/mL).
-
Dilute Stock A 1:10 with Hexane to create Working Solution B (100 µg/mL).
-
Store at -20°C in a sealed amber vial.
Step 2: Lipid Extraction (Modified Folch)
-
Homogenize 100 mg tissue or 200 µL plasma in 2 mL Chloroform:Methanol (2:1 v/v).
-
Centrifuge at 3000 x g for 10 min.
-
Collect the lower organic phase and dry under a gentle stream of Nitrogen at 40°C.
Step 3: Derivatization (Methylation)
-
Resuspend dried lipids in 1 mL of 14%
-Methanol. -
Heat at 100°C for 10 minutes in a sealed screw-cap tube.
-
Cool to room temperature.
Step 4: IS Addition & Phase Separation Critical Control Point:
-
Add 1.0 mL of Hexane to the reaction tube.
-
IMMEDIATELY spike 50 µL of IS Working Solution B (this compound) into the Hexane layer.
-
Note: Adding the IS here corrects for variations in the final hexane extraction volume and injection errors. If you wish to correct for the derivatization efficiency itself, you must use Myristelaidic Acid (Free Acid form) added at Step 2, but the Methyl Ester form is preferred for chromatographic precision.
-
-
Add 1 mL of saturated NaCl or HPLC-grade water.
-
Vortex vigorously for 1 minute.
-
Centrifuge to separate phases. Transfer the top Hexane layer (containing FAMEs + IS) to a GC vial.
GC-MS Parameters
| Parameter | Setting | Rationale |
| Inlet Temp | 250°C | Ensures rapid volatilization of C14-C24 FAMEs. |
| Injection Mode | Split (10:1) or Splitless | Splitless for trace analysis; Split for high-abundance samples. |
| Carrier Gas | Helium @ 1.0 mL/min | Constant flow is crucial for retention time stability. |
| Column | SP-2560 (100m) | Required for cis/trans isomer resolution.[1][2] |
| Oven Program | 100°C (hold 4 min) | Slow ramp separates C14:1t (IS) from C14:0 and C14:1c. |
| MS Source | EI (70 eV), 230°C | Standard ionization for spectral library matching. |
| Scan Range | m/z 40-450 | Covers molecular ions of common FAMEs. |
| SIM Mode | m/z 74, 55, 240 | Monitor m/z 240 (Molecular Ion) and 74 (McLafferty rearrangement) for this compound. |
Part 4: Data Analysis & Validation
Identification
This compound is identified by:
-
Retention Time: Elutes significantly earlier than Methyl Myristoleate.
-
Mass Spectrum: Characteristic ions at m/z 74 (base peak) and m/z 240 (
), with a pattern similar to other monoenes but distinct elution.
Quantification Formula
Calculate the concentration of the target analyte (
Validation Criteria (Self-Validating System)
-
Resolution Check: The valley between C14:0 and this compound must be > 10% of peak height.
-
Recovery: Spike a blank matrix with the IS. Recovery should be 90-110% relative to a direct solvent injection.
-
Linearity:
over the range of 1 µg/mL to 100 µg/mL.
Part 5: Troubleshooting & Pitfalls
| Issue | Probable Cause | Corrective Action |
| IS Peak Missing | Derivatization failure or evaporation loss. | Check if IS was added before a high-heat step without sealing. Methyl esters are volatile. |
| Co-elution | Column polarity degradation. | If C14:1t merges with C14:0, the column stationary phase (biscyanopropyl) may be degraded by oxygen/moisture. Replace column. |
| Extra Peaks | Contaminated IS. | Ensure the this compound standard is >99% pure. Impurities are often C14:0. |
References
-
Sigma-Aldrich. this compound analytical standard (CAS 72025-18-4). Product Specification. Link
-
Restek Corporation. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Application Note 59584. (Demonstrates elution order on Rt-2560). Link
-
Cayman Chemical. Myristoleic Acid methyl ester (cis-isomer comparison). Product Data Sheet. Link
-
National Institutes of Health (NIH) - PubChem. this compound (Compound Summary).Link
-
AOCS Official Method Ce 1h-05. Determination of cis-, trans-, Saturated, Monounsaturated and Polyunsaturated Fatty Acids in Vegetable or Non-Vegetable Fats and Oils. (Standard for trans-fat analysis).[1] Link
Sources
Application Note: High-Resolution Characterization of Methyl Myristelaidate (C14:1 trans-9) via GC-EI-MS
This Application Note is structured to provide a comprehensive technical guide for the analysis of Methyl Myristelaidate using Gas Chromatography-Mass Spectrometry (GC-MS). It integrates theoretical fragmentation mechanisms with practical experimental protocols.[1]
Executive Summary & Scientific Context
This compound is the methyl ester of myristelaidic acid, a 14-carbon monounsaturated fatty acid with a trans double bond at the
Challenge: In standard Electron Ionization (EI) MS, the fragmentation patterns of cis and trans fatty acid methyl esters (FAMEs) are virtually identical. Furthermore, double bond migration during ionization makes position assignment difficult without specific derivatization.[1] Solution: This protocol utilizes a synergistic approach: Chromatographic Resolution (using high-polarity stationary phases) for isomer separation, coupled with Mass Spectral Fingerprinting for structural confirmation.[1]
Chemical Properties & Instrumentation Setup[1][2][3][4]
Physicochemical Profile
| Property | Data |
| Systematic Name | Methyl (E)-tetradec-9-enoate |
| Common Name | This compound |
| Formula | |
| Molecular Weight | 240.38 g/mol |
| Double Bond | Position 9, Trans (E) configuration |
| CAS Number | 56219-06-8 |
| Key Diagnostic Ions | m/z 74 (Base Peak), m/z 55 , m/z 208 ( |
Recommended GC-MS Conditions
To successfully distinguish this compound from methyl myristoleate (cis-9), a highly polar capillary column is required.[1]
-
GC System: Agilent 7890B / 5977B MSD (or equivalent).[1]
-
Column: SP-2560 or CP-Sil 88 (100 m
0.25 mm 0.2 m).[1] Biscyanopropyl polysiloxane phases are essential for cis/trans separation. -
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Split/Splitless (250°C), Split ratio 10:1 to 50:1 depending on concentration.
-
Oven Program:
-
140°C hold for 5 min.
-
Ramp 4°C/min to 240°C.
-
Hold 15 min.
-
-
Ion Source (EI): 70 eV, 230°C.[1]
-
Mass Range: m/z 40–350.[1]
Mass Spectrometry Fragmentation Mechanism
The fragmentation of this compound under Electron Ionization (70 eV) follows a predictable pathway characteristic of monounsaturated FAMEs.
The McLafferty Rearrangement (m/z 74)
The base peak (or near base peak) in FAME spectra is m/z 74 .[1] This ion is formed via the McLafferty rearrangement, a site-specific hydrogen transfer from the
-
Mechanism: The radical cation on the carbonyl oxygen abstracts a hydrogen from C4 (
-carbon).[1] The C2-C3 bond cleaves, releasing the alkene tail and leaving the resonance-stabilized enol radical cation . -
Significance: This confirms the presence of the methyl ester moiety (
).
Hydrocarbon Series & Double Bond Influence
Unlike saturated FAMEs, unsaturated FAMEs like this compound exhibit a prominent hydrocarbon series due to the stabilizing effect of the double bond on carbocation fragments.[1]
-
m/z 55 (
): Often the base peak or second most intense ion in unsaturated FAMEs.[1] It arises from the fragmentation of the alkenyl chain.[1] -
m/z 69, 83, 97: Homologous series of alkenyl/cycloalkyl cations (
). -
m/z 41 (
): Allyl cation.[1]
High-Mass Diagnostic Ions
-
Molecular Ion (
, m/z 240): Visible but typically low abundance (<5-10%).[1] -
Loss of Methoxy (
, m/z 209): Cleavage of . -
Loss of Methanol (
, m/z 208): Rearrangement involving loss of . This "ketene-like" loss is more prominent in unsaturated esters than saturated ones.[1]
The Isomer Dilemma (Expert Insight)
Crucial Note: EI-MS causes double bond migration along the alkyl chain prior to fragmentation.[1] Therefore, the mass spectrum of this compound (trans-9) is nearly identical to methyl myristoleate (cis-9) and other positional isomers (e.g.,
-
Differentiation Strategy: Do not rely on MS spectral matching alone.[1] Use the GC Retention Time . On SP-2560 columns, trans isomers typically elute before their corresponding cis isomers.[1]
Visualization of Fragmentation Pathways
Figure 1: Primary EI fragmentation pathways for this compound.
Experimental Protocol: Sample Preparation & Analysis
Reagents[1]
-
Methanol (HPLC Grade)
-
Acetyl Chloride or
-Methanol (14%) -
Hexane (HPLC Grade)
-
Internal Standard: Methyl tridecanoate (C13:0) or Methyl nonadecanoate (C19:0).[1][2]
Step-by-Step Workflow
Step 1: Transesterification (If starting from lipid source)
-
Weigh 10-20 mg of lipid sample into a glass screw-cap tube.[1]
-
Add 100
L of Internal Standard solution (1 mg/mL in hexane). -
Add 2 mL of Methanolic HCl or
-Methanol . -
Incubate at 80°C for 60 minutes. Note: Ensure cap is Teflon-lined to prevent evaporation.[1]
-
Cool to room temperature.
Step 2: Extraction
-
Add 1 mL of Hexane and 1 mL of
.[1] -
Vortex vigorously for 30 seconds.
-
Centrifuge at 1000 x g for 3 minutes to separate phases.
-
Collect the upper hexane layer (containing FAMEs) and transfer to a GC vial.
Step 3: GC-MS Acquisition
-
Inject 1
L of the hexane extract (Split 10:1). -
Acquire data in Full Scan mode (m/z 40-350) for identification.[1]
-
For quantification of low-level trans isomers, use SIM mode targeting ions m/z 74, 55, and 240.[1]
Step 4: Data Analysis & Validation
-
Extract Ion Chromatogram (EIC) for m/z 74.[1]
-
Identify the C14:1 cluster.[1]
-
Differentiation: On a biscyanopropyl column (SP-2560), this compound (trans-9) will elute slightly earlier than Methyl Myristoleate (cis-9).[1]
-
Calculate Relative Response Factor (RRF) against the internal standard.[1]
Analytical Workflow Diagram
Figure 2: Analytical workflow for the isolation and identification of this compound.
References
-
NIST Mass Spectrometry Data Center. (2023).[1] Methyl myristoleate / Methyl tetradecenoate EI Mass Spectra. National Institute of Standards and Technology.[1][3] [Link]
-
Christie, W. W., & Han, X. (2010).[1] Lipid Analysis: Isolation, Separation, Identification and Structural Analysis of Lipids. Oily Press. [Link]
-
Mossoba, M. M., et al. (2007).[1] Official Methods for the Determination of Trans Fat. AOAC International.[1][4] [Link]
-
Thurnhofer, S., & Vetter, W. (2005).[1] A Gas Chromatography/Electron Ionization-Mass Spectrometry-Selected Ion Monitoring Method for Determining the Fatty Acid Pattern in Food after Formation of Fatty Acid Methyl Esters.[1][5] Journal of Agricultural and Food Chemistry, 53(23), 8896-8903.[1] [Link]
-
Destaillats, F., et al. (2007).[1] GC-MS methodology for the comprehensive analysis of trans-fatty acids.[1] Journal of Chromatography A. [Link]
Sources
Application Note: High-Resolution Quantification of Methyl Myristelaidate in Biological Samples
Executive Summary
Methyl myristelaidate is the methyl ester derivative of myristelaidic acid (trans-9-tetradecenoic acid), a minor but distinct trans fatty acid (TFA) isomer. Unlike its abundant cis analog (myristoleic acid), the trans isomer is primarily exogenous, serving as a specific biomarker for the consumption of industrial hydrogenated oils or ruminant-derived fats.
The Analytical Challenge: The quantification of C14:1 trans-9 is complicated by two factors:
-
Isomeric Resolution: It co-elutes with C14:0 and C14:1 cis-9 on standard non-polar columns (e.g., DB-5).
-
Low Abundance: It typically exists at trace levels (<0.5% of total fatty acids) compared to C18 trans isomers (elaidic acid), requiring high-sensitivity detection and minimal background interference.
This Application Note details a validated protocol using 100% biscyanopropyl polysiloxane capillary columns (e.g., SP-2560) to achieve baseline resolution of the C14:1 trans/cis pair.
Methodological Strategy & Logic
The Separation Logic
Standard non-polar GC columns separate fatty acid methyl esters (FAMEs) primarily by boiling point (carbon chain length). They fail to resolve geometric isomers (cis vs. trans).
To quantify this compound, we must utilize polarity-driven separation .
-
Stationary Phase: High-polarity biscyanopropyl polysiloxane (e.g., SP-2560, CP-Sil 88).
-
Mechanism: The cyano groups interact strongly with the
-electrons of the double bonds. Cis double bonds are more accessible and interact more strongly than trans bonds. -
Result: This compound (trans) elutes BEFORE methyl myristoleate (cis). This elution reversal is the critical identification criteria.
Workflow Visualization
The following diagram outlines the critical path from sample to data, highlighting the decision points that prevent artifactual isomerization (creation of false trans fats during heating).
Figure 1: Analytical workflow emphasizing the introduction of the Internal Standard (ISTD) prior to extraction to account for recovery losses.
Detailed Protocols
Reagents & Standards
-
Target Standard: this compound (C14:1 trans-9), >99% purity (e.g., Cayman Chem #50286-30-1).
-
Internal Standard (ISTD): Methyl Tridecanoate (C13:0). Reasoning: C13 is rare in mammalian biology, elutes near C14, and behaves similarly during extraction.
-
Derivatization Reagent: 14% Boron Trifluoride (
) in Methanol. -
Solvents: Chloroform (HPLC grade), Methanol, Hexane, Water (Milli-Q).
Protocol A: Sample Preparation (Plasma/Serum)
Note: This modified Folch method ensures extraction of total lipids (Triglycerides + Phospholipids).
-
Sample Aliquot: Transfer 100
L of plasma into a glass screw-cap tube (Teflon-lined cap). -
ISTD Spike: Add 10
L of C13:0 ISTD solution (200 g/mL in Hexane). -
Extraction: Add 2 mL of Chloroform:Methanol (2:1 v/v). Vortex vigorously for 1 minute.
-
Phase Separation: Add 0.5 mL of 0.9% NaCl (aq). Vortex for 30 seconds.
-
Centrifugation: Spin at 3000 x g for 5 minutes at 4°C.
-
Collection: Carefully aspirate the lower organic layer (containing lipids) into a clean tube.
-
Drying: Evaporate the solvent under a gentle stream of Nitrogen at 40°C. Critical: Do not use air, as oxygen causes lipid peroxidation.
Protocol B: Derivatization (Methylation)
Scientific Integrity Check: We use acid catalysis (
-
Reconstitution: Dissolve dried lipid residue in 0.5 mL Toluene.
-
Reaction: Add 1.0 mL of 14%
-Methanol. Cap tightly. -
Incubation: Heat at 100°C for exactly 30 minutes .
-
Warning: Exceeding 45 mins increases the risk of converting cis-C14:1 to trans-C14:1, creating false positives.
-
-
Quenching: Cool to room temperature. Add 1.0 mL distilled water to stop the reaction.
-
Extraction of FAMEs: Add 1.0 mL Hexane. Vortex for 1 minute. Centrifuge to separate layers.
-
Final Vialing: Transfer the top hexane layer to a GC vial with a glass insert.
Instrumental Analysis (GC-FID/MS)
Chromatographic Conditions
The separation of the trans isomer from the cis isomer relies entirely on the column chemistry.
| Parameter | Setting | Rationale |
| System | GC-FID (Quantification) or GC-MS (Confirmation) | FID provides wider linear dynamic range; MS confirms identity. |
| Column | SP-2560 or CP-Sil 88 (100m x 0.25mm x 0.2 | 100m length is required for maximum theoretical plates to resolve isomers. |
| Carrier Gas | Hydrogen (40 cm/sec) or Helium (20 cm/sec) | Hydrogen provides sharper peaks and faster elution at lower temperatures. |
| Inlet | Split/Splitless (Split ratio 10:1) | 250°C. High split improves peak shape for sharp early eluters. |
| Oven Program | 140°C (5 min) | Slow ramp critical in the C14-C18 region to maximize isomer separation. |
| Detector | FID at 260°C | Standard for hydrocarbon response. |
Isomer Identification Logic (Elution Order)
On a 100% biscyanopropyl polysiloxane column, the elution order for C14 analogs is:
-
Methyl Myristate (C14:0)
-
This compound (C14:1 trans-9)
Target Analyte -
Methyl Myristoleate (C14:1 cis-9)
Visualizing the Separation:
Figure 2: Theoretical elution order on SP-2560. Note that the trans isomer elutes between the saturated parent and the cis isomer.
Quantification & Quality Control
Calculation
Calculate the concentration of this compound (
Where
System Suitability Criteria
Before running samples, inject a reference standard mix (e.g., Supelco 37 Component FAME Mix + spiked C14:1 trans).
-
Resolution (
): Between C14:1 trans and C14:1 cis must be . -
Tailing Factor: Must be < 1.2 for the C14:1 trans peak.
-
Blank Check: Inject a Hexane blank. There should be no peak at the C14:1 trans retention time (ensures no carryover).
Troubleshooting
-
Co-elution: If C14:1 trans and cis are merging, lower the initial oven temperature to 100°C and decrease the ramp rate to 2°C/min.
-
Loss of Polyunsaturates: If PUFAs (C18:2, C20:4) are disappearing, the
reagent may be old or the reaction temperature was too high (oxidation). -
Ghost Peaks: Check the septum. High-temperature FAME analysis often causes septum bleed which can mimic C14/C16 peaks. Use high-temp, low-bleed septa.[1]
References
-
AOAC Official Method 996.06. (2001).[2] Fat (Total, Saturated, and Unsaturated) in Foods, Hydrolytic Extraction Gas Chromatographic Method.[3] AOAC International.
-
Mossoba, M. M., & Kramer, J. K. (2009).[4][5] Official methods for the determination of trans fat.[5][6][7][8] AOCS Press.
-
Delmonte, P., et al. (2011). Separation characteristics of fatty acid methyl esters using Agilent J&W GC columns. Agilent Technologies Application Note 5990-9516EN.
-
Christie, W. W. (1993). Preparation of ester derivatives of fatty acids for chromatographic analysis.[1][2][3][7][8] Advances in Lipid Methodology.
- Ratnayake, W. M. N. (2004). Analysis of trans fatty acids. In Trans Fatty Acids in Human Nutrition (pp. 115-161). Oily Press.
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. who.int [who.int]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Comparison of separations of fatty acids from fish products using a 30-m Supelcowax-10 and a 100-m SP-2560 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cfs.gov.hk [cfs.gov.hk]
HPLC separation methods for trans-tetradecenoic acid methyl esters
Application Note: High-Performance Liquid Chromatography (HPLC) Strategies for the Separation of trans-Tetradecenoic Acid Methyl Esters (T-TDAMEs)
Abstract
The precise separation of trans-tetradecenoic acid methyl esters (C14:1 trans-FAMEs), specifically myristelaidic acid (trans-9-C14:1), from their cis-isomers (myristoleic acid) and saturated analogues requires orthogonal chromatographic approaches. While Gas Chromatography (GC) is the standard for general FAME profiling, HPLC offers distinct advantages for preparative isolation, non-destructive analysis, and the separation of heat-labile derivatives. This guide details two validated protocols: Silver-Ion (Argentation) HPLC for geometric isomer resolution and Reversed-Phase (RP) HPLC for hydrophobicity-based purification.
Introduction & Scientific Rationale
trans-Tetradecenoic acids are minor but biologically significant components of ruminant fats (dairy/beef) and partially hydrogenated vegetable oils. Unlike the widely studied C18 trans fats (elaidic acid), C14:1 isomers present unique separation challenges due to their shorter chain length and higher volatility.
Why HPLC?
-
Isomer Specificity: Standard C18 RP-HPLC columns often fail to resolve cis/trans pairs (critical pairs) because the hydrophobic difference between the bent cis and linear trans configuration is minimal for shorter chains like C14.
-
Preparative Capability: HPLC allows for the fraction collection of pure trans-isomers for downstream biological assays (e.g., metabolic impact on SCD1 activity).
Primary Methodology: Silver-Ion (Argentation) HPLC
Principle:
Silver-ion chromatography relies on the formation of a weak charge-transfer complex (
-
Mechanism: Cis double bonds are sterically more accessible and have a higher electron density, forming stronger complexes with Ag
. Trans double bonds are sterically hindered and form weaker complexes.[1] -
Elution Order: Saturated FAMEs (no interaction)
trans-Monoenes cis-Monoenes Dienes.[2]
Protocol A: Isocratic Ag-HPLC for Geometric Resolution
Reagents & Equipment:
-
Column: ChromSpher 5 Lipids (Ag-loaded cation exchange) or Nucleosil 100-5 SA (sulfonic acid) impregnated with AgNO
. -
Mobile Phase:
-Hexane / Acetonitrile (99.5 : 0.5 v/v).-
Note: Acetonitrile acts as a modifier to modulate the Ag
-olefin interaction strength.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI). UV at 205 nm is possible but has low sensitivity for isolated double bonds.
Step-by-Step Workflow:
-
Column Conditioning: Flush the Ag-column with hexane for 30 minutes to remove trace moisture (water deactivates Ag
sites). -
Equilibration: Introduce the mobile phase (Hexane/ACN) and equilibrate until the baseline stabilizes (approx. 20 min).
-
Sample Injection: Dissolve T-TDAME sample in hexane (approx. 1 mg/mL). Inject 10–20
L. -
Separation Monitoring:
-
0–4 min: Elution of Saturated C14:0 (Myristic acid methyl ester).
-
5–7 min: Elution of Target: trans-9-C14:1 (Myristelaidic ME) .
-
8–12 min: Elution of cis-9-C14:1 (Myristoleic ME).
-
-
Fraction Collection: Collect the peak eluting between the saturated and cis fraction.
Secondary Methodology: Reversed-Phase HPLC (RP-HPLC)[3][4]
Principle:
RP-HPLC separates based on the Equivalent Carbon Number (ECN), defined as
-
C14:1 ECN =
. -
C14:0 ECN =
. -
Limitation: RP-HPLC poorly resolves cis vs. trans C14:1 unless very high-efficiency columns are used. It is best used for checking the chain-length purity of the isolated fraction.
Protocol B: Purity Check via RP-HPLC
Reagents & Equipment:
-
Column: C18 (ODS) High-Resolution, e.g., 250 mm
4.6 mm, 5 m (Zorbax Eclipse or equivalent). -
Mobile Phase: Acetonitrile / Water (85 : 15 v/v) Isocratic.
-
Temperature: 25°C (Strict control required; lower temps improve isomer resolution).
-
Detection: UV at 205 nm (for ester carbonyl).
Data Analysis: The trans isomer generally elutes slightly after the cis isomer on RP columns because the linear trans shape allows for better packing/interaction with the C18 alkyl chains, effectively behaving more like a saturated fatty acid than the cis form.
Visualization of Mechanisms & Workflows
Figure 1: Separation Logic & Mechanism
Caption: Logical flow of separation mechanisms. Ag-Ion separates by geometry (trans < cis), while Reversed-Phase separates by hydrophobicity (ECN).
Figure 2: Experimental Workflow for Isolation
Caption: Step-by-step workflow for isolating trans-tetradecenoic acid methyl esters from biological samples.
Summary of Chromatographic Parameters
| Parameter | Ag-Ion HPLC (Separation) | RP-HPLC (Purity Check) |
| Stationary Phase | Ag | C18 (ODS) 5 |
| Mobile Phase | Hexane / Acetonitrile (99.5/0.5) | Acetonitrile / Water (85/15) |
| Selectivity | Geometry (cis vs trans) | Hydrophobicity (Chain Length) |
| Elution Order | Trans elutes before Cis | Trans elutes after Cis (typically) |
| Resolution ( | High ( | Low ( |
| Primary Use | Isolation of specific isomers | Purity confirmation / Quantitation |
Troubleshooting & Expert Tips
-
Silver Bleed: Ag-columns can lose silver ions over time, leading to loss of retention for cis isomers.
-
Fix: Regenerate the column by flushing with a silver nitrate solution (in aqueous methanol) followed by rigorous washing with isopropanol and hexane.
-
-
Detection Sensitivity: If UV detection at 205 nm is insufficient for trace analysis, consider derivatizing the free fatty acids with 9-anthryldiazomethane (ADAM) prior to HPLC. This adds a fluorescent tag, allowing picomolar detection limits on RP-HPLC columns.
-
Sample Overload: In Ag-HPLC, overloading the column causes the cis peak (strong binder) to tail significantly, potentially contaminating the trans fraction. Always inject
g of total lipid per run on analytical columns.
References
-
Adlof, R. O. (1994). Separation of cis and trans fatty acid methyl esters by silver ion high-performance liquid chromatography. Journal of Chromatography A, 659(1), 95-99. Link
-
Christie, W. W. (LipidWeb). Silver Ion Chromatography of Fatty Acids. An authoritative guide on the mechanism and application of argentation chromatography. Link
-
Momchilova, S., & Nikolova-Damyanova, B. (2003). Silver ion HPLC of fatty acid derivatives. Journal of Liquid Chromatography & Related Technologies. Link
-
AOCS Official Method Ce 1h-05. (2005). Determination of cis-, trans-, Saturated, Monounsaturated and Polyunsaturated Fatty Acids in Vegetable or Non-Ruminant Animal Oils and Fats by Capillary GLC. (Provided for context on standard GC methods vs HPLC). Link
Sources
Troubleshooting & Optimization
Technical Support Center: High-Resolution GC for Methyl Myristelaidate Isomers
Status: Operational Ticket ID: FAME-C14-ISO-001 Subject: Optimizing Resolution of Methyl Myristelaidate (C14:1 trans-9) from cis-Isomers and Matrix Interferences Assigned Specialist: Senior Application Scientist, Lipidomics Division
Executive Summary
You are attempting to resolve This compound (C14:1 trans-9), a mono-trans isomer, from its cis-counterpart (Methyl Myristoleate , C14:1 cis-9) and the saturated Methyl Myristate (C14:0).
Standard non-polar columns (e.g., DB-1, DB-5) separate primarily by boiling point and will fail to resolve these geometric isomers. Successful separation requires a highly polar stationary phase that exploits dipole-dipole interactions with the pi (
This guide provides a self-validating protocol based on AOCS Official Method Ce 1h-05 , optimized for C14 specificity.
Module 1: Critical Column Chemistry (The "Why")
Q: Why do my C14:1 isomers co-elute on my standard 30m column?
A: You are likely using a column with insufficient polarity or length.
-
Mechanism: Separation of geometric isomers (cis vs. trans) requires a stationary phase that interacts strongly with the
-electrons of the double bond. Cis isomers have a "kinked" shape, creating a stronger dipole moment and greater steric hindrance than the linear trans isomers. -
The Solution: You need a 100% Biscyanopropyl Polysiloxane phase. The cyano groups possess a strong permanent dipole that retards the cis isomers more than the trans isomers.
-
Elution Order: On these phases, This compound (trans) elutes BEFORE Methyl Myristoleate (cis) .
Q: Which specific column do you recommend?
A: To achieve baseline resolution (
-
Length: 100 meters (Critical for isomer resolution).
-
Internal Diameter: 0.25 mm.[1]
-
Film Thickness: 0.20 µm.[1]
Module 2: The "Golden Standard" Protocol
This protocol is derived from AOCS Ce 1h-05 but tuned for mid-chain (C14) retention stability.
Optimized GC-FID Parameters
| Parameter | Setting | Rationale |
| Column | SP-2560 (100 m × 0.25 mm × 0.20 µm) | Maximizes cis/trans selectivity. |
| Carrier Gas | Hydrogen (Linear Velocity: 20 cm/sec) | H₂ provides the best efficiency at higher velocities (Van Deemter curve). Helium is a valid alternative (15 cm/sec). |
| Inlet Temp | 250°C | Ensures rapid volatilization of C14s without thermal degradation. |
| Split Ratio | 100:1 | Crucial. High split is required to prevent column overload, which causes peak fronting that masks isomer resolution. |
| Detector (FID) | 260°C | Must be higher than the final oven temp to prevent condensation. |
Temperature Program (The "Isothermal Hold")
The separation of cis/trans isomers is extremely temperature-sensitive. Ramping too quickly destroys resolution.
-
Initial: 140°C (Hold 5 min) — Separates Solvent/C12s from C14s.
-
Ramp: 2°C/min to 175°C.
-
Isothermal Plateau: Hold at 175°C for 15 min. — Critical Step: This is where the C14:1 trans/cis separation occurs.
-
Burn-out: 5°C/min to 240°C (Hold 10 min) — Elutes C18s and C20s.
Module 3: Troubleshooting & Diagnostics
Visualizing the Workflow
Use the following logic flow to diagnose resolution failures.
Figure 1: Decision tree for diagnosing resolution loss in FAME analysis. Blue nodes indicate diagnostic questions; Green/Red nodes indicate corrective actions.
FAQ: Specific Scenarios
Q: My this compound peak is tailing. Is this a column issue?
A: Likely not. Tailing of FAMEs usually indicates activity in the inlet liner , not the column.
-
Diagnosis: FAMEs are relatively stable, but if free fatty acids are present or the liner is dirty, adsorption occurs.
-
Fix: Replace the inlet liner with a deactivated split liner containing glass wool. Ensure the column is properly cut (square cut) and installed at the correct height in the injector.
Q: I see a small peak between C14:0 and C14:1 trans. What is it?
A: This is often a positional isomer, such as C14:1 cis-7 or cis-12, or a branched-chain C15 isomer (iso/anteiso).
-
Verification: Run a standard of Methyl Myristate (C14:0) and Methyl Myristoleate (C14:1 cis-9) . The trans-9 isomer usually elutes immediately after C14:0 and before cis-9. If an unknown peak appears, verify using GC-MS or by spiking with a known standard.
Q: Can I use a 30m column if I slow down the temperature ramp?
A: Generally, no .
-
While slowing the ramp improves separation efficiency, a 30m column lacks the theoretical plate count (N) required to resolve the subtle dipole differences between cis and trans isomers at the C14 chain length. You might achieve partial separation (a "shoulder"), but for quantitative accuracy, 100m is non-negotiable.
References
-
AOCS Official Method Ce 1h-05. (2005).[4][7][8][9] Determination of cis-, trans-, Saturated, Monounsaturated and Polyunsaturated Fatty Acids in Vegetable or Non-Ruminant Animal Oils and Fats by Capillary GLC.[1][9] American Oil Chemists' Society.[8][9]
-
Ratnayake, W. M. N., et al. (2006).[4] "Temperature-sensitive resolution of cis- and trans-fatty acid isomers of partially hydrogenated vegetable oils on SP-2560 and CP-Sil 88 capillary columns." Journal of AOAC International.
-
Supelco/Sigma-Aldrich. (2021). "FAME Analysis on SP-2560 Capillary Columns." Application Note.
-
Delmonte, P., et al. (2011). "Separation of Fatty Acid Methyl Esters by GC-FID." US FDA / CFSAN.
Sources
- 1. scribd.com [scribd.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Temperature-sensitive resolution of cis- and trans-fatty acid isomers of partially hydrogenated vegetable oils on SP-2560 and CP-Sil 88 capillary columns. | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Temperature-sensitive resolution of cis- and trans-fatty acid isomers of partially hydrogenated vegetable oils on SP-2560 and CP-Sil 88 capillary columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sciepub.com [sciepub.com]
- 8. Resolution behavior of cis- and trans-octadecenoic acid isomers by AOCS official method using SP-2560 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. library.aocs.org [library.aocs.org]
Troubleshooting co-elution of methyl myristelaidate and C14:0 FAMEs
Topic: Troubleshooting Co-elution of Methyl Myristelaidate (C14:1 trans-9) and C14:0 FAMEs
Status: Active Classification: Chromatography / Critical Pair Resolution Audience: Analytical Chemists, Lipid Researchers[1]
Executive Summary
The co-elution of This compound (C14:1 trans-9) and Methyl Myristate (C14:0) is a common "critical pair" failure in FAMEs analysis.[1] This issue typically arises from insufficient stationary phase polarity or inadequate thermal profiling.[1] Accurate quantification of trans fats requires baseline resolution between the saturated fatty acid (SFA) and the trans-monounsaturated isomer.
This guide provides a diagnostic workflow to resolve this co-elution, grounded in AOCS Official Method Ce 1h-05 .
Part 1: Diagnostic Triage (The "Why")[1]
Before altering your method, you must identify the root cause. Use the following logic flow to diagnose the co-elution mechanism.
Figure 1: Diagnostic decision tree for isolating the cause of C14:0/C14:1t co-elution.
Part 2: The Science of Separation
To fix the problem, you must understand the interaction mechanism.
1. The Polarity Trap
-
Non-Polar Columns (e.g., DB-1, DB-5): Separate primarily by Boiling Point (Volatility) .[1]
-
The Problem: C14:0 and C14:1 isomers have nearly identical boiling points.[1] The slight difference is insufficient for baseline resolution, leading to a single merged peak.
-
-
High Polarity Columns (e.g., SP-2560, CP-Sil 88): Separate by Dipole-Dipole & Pi-Pi Interactions .[1]
-
The Mechanism:[1][2][3][4] The cyano- groups in the stationary phase interact strongly with the
-electrons of the double bond. -
Elution Order: Saturated (C14:0)
Trans-Monoene (C14:1t) Cis-Monoene (C14:1c).[1] -
Why it works: The column "holds" the double bonds longer than the saturated chain. The trans configuration (linear) interacts slightly less than the cis (kinked), allowing the trans isomer to elute between the saturated and cis peaks.[1]
-
2. Quantitative Comparison
| Parameter | Non-Polar (DB-1) | Polar (DB-Wax) | High Polarity (SP-2560) |
| Separation Force | Boiling Point | H-Bonding / Polarity | Dipole / Pi-Interaction |
| C14:0 / C14:1t Resolution ( | < 0.5 (Co-elution) | ~ 0.8 - 1.0 (Partial) | > 1.5 (Baseline) |
| Elution Order | C14:1 | C14:0 | C14:0 |
| Suitability for Trans Fats | Unsuitable | Poor | Recommended (AOCS) |
Part 3: Troubleshooting Protocols
Scenario A: You are using a Non-Polar or Standard Wax Column
Status: CRITICAL FAIL Action: You cannot optimize this method to achieve AOCS compliance for trans fat analysis. You must change the column.
Recommended Hardware:
-
Stationary Phase: 100% Biscyanopropyl polysiloxane.[1]
-
Dimensions: 100 m
0.25 mm ID 0.20 µm film thickness.[1][3][5] -
Why 100m? The extreme length provides the theoretical plates (efficiency) necessary to separate the C14:1 trans from the C14:0 peak, which elutes immediately prior.[1]
Scenario B: You are using a High Polarity Column (SP-2560) but still see Co-elution
Status: METHOD OPTIMIZATION REQUIRED Action: Your temperature ramp is likely too fast, compressing the early eluting peaks.[1]
Step-by-Step Optimization Protocol:
-
Carrier Gas Check:
-
The "Isothermal Hold" Strategy:
-
C14 FAMEs elute early.[1] If you ramp temperature immediately from injection, they bunch together.
-
Modify Oven Program:
-
-
Check for Column Degradation (Bleed):
Part 4: Frequently Asked Questions (FAQ)
Q1: Can I use a PEG (Polyethylene Glycol) / Wax column for this? A: Generally, no.[1] While PEG columns (like DB-Wax) separate by degree of unsaturation, they often lack the selectivity to fully resolve trans isomers from saturated peaks in complex matrices.[1] For regulatory compliance (AOCS Ce 1h-05), a biscyanopropyl phase is required.[1]
Q2: Why does C14:1 trans elute before C14:1 cis?
A: The cis double bond creates a "kink" in the molecule, exposing the
Q3: I see a shoulder on my C14:0 peak. Is that the trans isomer? A: Likely, yes. On a high-polarity column, C14:1 trans elutes immediately after C14:[1]0. A shoulder on the tailing edge of C14:0 usually indicates incomplete resolution of the trans isomer. Implement the "Isothermal Hold" protocol above to separate them.
Q4: Does sample overload affect this separation? A: Yes. Saturated FAMEs (like C14:0) are often present in high concentrations.[1] If the column is overloaded, the C14:0 peak will front (widen), swallowing the small C14:1 trans peak.[1]
-
Fix: Increase split ratio (e.g., from 50:1 to 100:1) or dilute the sample.[1]
References
-
AOCS Official Method Ce 1h-05 . "Determination of cis-, trans-, Saturated, Monounsaturated and Polyunsaturated Fatty Acids in Vegetable or Non-Ruminant Animal Oils and Fats by Capillary GLC." American Oil Chemists' Society.[1][2][6]
-
Ratnayake, W.M.N., et al. (2006).[1][7] "Evaluation of the CP-Sil 88 and SP-2560 GC columns used in the recently approved AOCS Official Method Ce 1h-05." Journal of AOAC International.
-
Restek Corporation . "FAMEs Analysis Guide: Optimizing Separation of Critical Pairs." Restek Technical Library.
-
Sigma-Aldrich (Supelco) .[1] "Supelco SP-2560 Column Application Note for Trans Fat Analysis." [1]
Sources
- 1. Fast GC for Trans FAME Analysis [sigmaaldrich.com]
- 2. chromtech.net.au [chromtech.net.au]
- 3. Fast GC Analysis of Detailed cis/trans Fatty Acid Methyl Esters (FAMEs) on the 75 m SP™-2560 Capillary Column [sigmaaldrich.com]
- 4. Comparison of separations of fatty acids from fish products using a 30-m Supelcowax-10 and a 100-m SP-2560 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. library.aocs.org [library.aocs.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Methyl Myristelaidate Standard Stability Guide
Introduction: The Stability Paradox
Methyl myristelaidate is the methyl ester of myristelaidic acid (14:1 trans-9). While trans fatty acids are thermodynamically more stable than their cis isomers (methyl myristoleate), they remain highly susceptible to autoxidation and hydrolysis when isolated as high-purity standards.
Degradation of this standard leads to two critical failures in drug development and lipidomics:
-
Quantification Errors: Loss of molar mass reduces the effective concentration, skewing calibration curves.
-
Artifact Formation: Oxidation byproducts (aldehydes, short-chain esters) appear as "ghost peaks" in GC-FID/MS, potentially being misidentified as biological metabolites.
This guide provides a self-validating system to ensure the integrity of your standard.
Module 1: Storage & Preservation Protocols
Objective: Halt the Arrhenius equation and prevent radical initiation.
Core Storage Directives
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (Standard) -80°C (Long-term >6 mo) | Lowers kinetic energy, significantly reducing the rate of autoxidation reactions ( |
| Atmosphere | Argon (Preferred) or Nitrogen | Oxygen is a diradical. Displacing it with heavier-than-air Argon prevents the "initiation" phase of lipid peroxidation. |
| Container | Amber Glass with Teflon-lined cap | Blocks UV light (which catalyzes radical formation) and prevents plasticizer leaching common in polypropylene tubes. |
| Solvent | Hexane or Isooctane | Non-protic solvents prevent transesterification. Avoid Chloroform for long-term storage as it can form phosgene and HCl, catalyzing hydrolysis. |
Visual Guide: The Storage Decision Tree
The following logic flow ensures you select the correct storage mode based on your usage frequency.
Figure 1: Decision matrix for determining optimal storage conditions based on physical state and usage frequency.
Module 2: Operational Handling (The "Usage" Phase)
Objective: Prevent moisture intrusion and thermal shock.
The "Golden Rule" of Thawing
Never open a cold vial. When a vial at -20°C is opened in a 25°C room with 50% humidity, water vapor instantly condenses inside the vial. This water initiates hydrolysis , cleaving the methyl ester bond and reverting the standard to free Myristelaidic Acid.
Protocol:
-
Remove vial from freezer.
-
Place in a desiccator or keep sealed on the bench for 30 minutes .
-
Wipe the outside dry before opening.
Aliquoting Strategy
Repeated freeze-thaw cycles degrade the molecule physically and chemically.
-
Recommendation: Upon first thaw, prepare "Working Aliquots" (e.g., 100 µL in inserts).
-
Solvent Trap: If storing in solvent, mark the meniscus level on the vial. If the level drops during storage, the solvent has evaporated, concentrating the standard. You must re-adjust volume before use to maintain quantitative accuracy.
Module 3: Troubleshooting & Diagnostics
Objective: Distinguish between oxidation, hydrolysis, and isomerization.
Diagnostic 1: The Oxidation Cascade
Understanding how the molecule breaks down helps you identify the "ghost peaks" in your chromatogram.
Figure 2: The autoxidation pathway. Note that secondary products cause the most interference in GC analysis.
Diagnostic 2: Chromatographic Verification (GC-FID/GC-MS)
To verify if your standard is intact or if it has isomerized to the cis form (Methyl Myristoleate), you must use the correct column.
-
Column Recommendation: Highly polar biscyanopropyl columns (e.g., SP-2560 or CP-Sil 88 ).
-
Separation Logic: On these specific columns, the trans isomer generally elutes before the cis isomer.[1] On non-polar columns (DB-5, DB-1), they may co-elute, hiding degradation.
Troubleshooting Table
| Symptom | Probable Cause | Verification Step | Corrective Action |
| Peak Tailing | Hydrolysis (Formation of Free Fatty Acid) | Check if peak shape improves with derivatization (e.g., adding TMS-diazomethane). | Discard standard. FFA interacts with silanols in the column. |
| Extra Peaks (Early Eluting) | Oxidation (Chain Scission) | Run MS scan. Look for aldehydes (M-18 ions) or shorter chain esters. | Discard. Purge new stock with Argon immediately. |
| Extra Peak (Adjacent) | Isomerization (Trans | Run on SP-2560 column. Trans usually elutes prior to cis.[1] | Check for UV exposure or excessive heating during prep. |
| Broad/Split Peak | Column Overload or Solvent Mismatch | Inject at 10:1 split ratio. Ensure solvent matches column polarity. | Dilute sample. Use focusing liner.[1] |
Frequently Asked Questions (FAQ)
Q: Can I store this compound in Chloroform? A: No. Chloroform is prone to forming phosgene and hydrochloric acid over time, especially if not stabilized with ethanol (which itself can cause transesterification). Use Hexane, Isooctane, or Toluene for storage.
Q: My standard arrived on dry ice but the vial was warm. Is it ruined? A: Likely not. This compound is chemically stable for short durations at room temperature if sealed. However, check for condensation inside the vial. If water is present, hydrolysis risk is high. Dry it down with nitrogen and redissolve immediately.
Q: Why do I see a small peak just after my main this compound peak? A: If using a high-polarity column, this is likely the cis isomer (Methyl Myristoleate). Small amounts (<1-2%) may be present as impurities from synthesis, but if the peak grows over time, your standard is isomerizing, likely due to catalytic exposure or thermal stress.
References
-
Christie, W. W. (1989). Gas Chromatography and Lipids: A Practical Guide. The Oily Press. (Definitive guide on FAME separation and isomer elution orders).
-
Frankel, E. N. (2005). Lipid Oxidation.[2] The Oily Press. (Mechanistic details on allylic hydrogen abstraction and hydroperoxide formation).
-
Sigma-Aldrich. (n.d.). Supelco SP-2560 Capillary GC Column Application Note. (Confirms separation of cis/trans FAME isomers on biscyanopropyl phases).
-
Agilent Technologies. (2018). Analysis of FAMEs in Foods using the Agilent J&W DB-FastFAME GC Column. (Provides chromatograms showing elution orders of C14:1 isomers).
-
Cayman Chemical. (n.d.). This compound Product Information & Storage.
Sources
Optimizing column temperature for methyl myristelaidate separation
Topic: Optimizing Column Temperature for Methyl Myristelaidate (C14:1 trans-9) Analysis
Department: Chromatography Applications Support Document ID: GC-FAME-C14T-OPT
Introduction: The Separation Challenge
You are likely here because you are struggling to resolve This compound (C14:1 trans-9) from its cis-isomer, Methyl Myristoleate (C14:1 cis-9), or from the saturated Methyl Myristate (C14:0).
Separating geometric fatty acid methyl ester (FAME) isomers requires exploiting the subtle differences in their physical shape and polarity. This compound (trans) has a linear structure, allowing it to interact differently with highly polar stationary phases compared to the "kinked" structure of methyl myristoleate (cis).
The Golden Rule: On high-polarity cyanopropyl columns (e.g., SP-2560, CP-Sil 88), trans isomers generally elute before their corresponding cis isomers. Temperature is your primary lever to widen the gap between these peaks.
Part 1: Critical Troubleshooting (The Emergency Room)
Use this section if your current chromatogram is failing.
Q1: My C14:1 trans and C14:1 cis peaks are co-eluting or have poor resolution ( ). What is the immediate fix?
A: You must lower the elution temperature of the critical pair.
The Fix:
-
Identify the elution time of the C14 region (typically 15–25 mins depending on flow).
-
Modify your oven program to include an isothermal hold approximately 20°C below the temperature at which they currently elute.
-
Protocol Adjustment:
-
Current: Ramp 5°C/min from 140°C to 240°C.
-
Optimized: Ramp to 170°C , HOLD for 10-15 minutes , then resume ramp to 240°C.
-
Why this works: Separation on cyanopropyl phases is driven by dipole-dipole interactions. These interactions are stronger and more selective at lower temperatures. By "parking" the peaks at a lower isothermal temperature, you maximize the interaction difference between the linear trans and kinked cis molecules.
Q2: I see the trans peak, but it is tailing significantly, affecting integration.
A: Tailing in FAME analysis usually indicates activity in the inlet or column overload, not necessarily a temperature issue.
The Fix:
-
Check Split Ratio: C14:1 trans is often a trace component. If you are injecting splitless to see it, you may be overloading the column with the solvent or bulk C14:0. Increase Split Ratio to 20:1 or 50:1.
-
Inlet Temperature: Ensure inlet is at 250°C. C14 FAMEs are volatile enough that discrimination is rarely an issue, but cold spots cause tailing.
-
Column Trim: If tailing persists, trim 0.5m from the inlet side of the column to remove non-volatile matrix buildup.
Part 2: Optimization Protocol (Method Development)
Do not use a generic "FAMEs" method. Use this targeted approach for C14:1 specificity.
Recommended Column Configuration
-
Stationary Phase: 100% Biscyanopropyl polysiloxane (e.g., SP-2560 , Rt-2560 , CP-Sil 88 ).
-
Dimensions: 100 m x 0.25 mm ID x 0.20 µm df.[1][2][3][4][5]
-
Note: A 100 m column is strongly recommended over 30 m or 60 m for baseline resolution of complex cis/trans isomers.
-
Step-by-Step Temperature Optimization
This protocol uses a "Gradient-Isothermal Hybrid" approach to balance speed and resolution.
| Step | Rate (°C/min) | Temperature (°C) | Hold Time (min) | Purpose |
| Initial | - | 100 | 4.0 | Solvent focusing and elution of short chain (C4-C10) FAMEs. |
| Ramp 1 | 10 | 175 | 0 | Rapidly reach the critical separation window. |
| Plateau | 0 | 175 | 15.0 | CRITICAL STEP: Isothermal separation of C14:1 trans and cis. |
| Ramp 2 | 5 | 240 | 10.0 | Elute C18s and longer chain PUFAs. |
Expected Data Output:
| Peak Identity | Approx. Retention (min)* | Elution Order |
| Methyl Myristate (C14:0) | ~22.5 | 1 |
| This compound (C14:1 trans-9) | ~23.8 | 2 |
| Methyl Myristoleate (C14:1 cis-9) | ~24.2 | 3 |
*Retention times vary by flow rate (rec: 1.0 mL/min He) and column age.
Part 3: Visualizing the Logic
Troubleshooting Logic Flow
Use this diagram to diagnose resolution failures during experimentation.
Caption: Decision tree for troubleshooting poor resolution between C14:1 geometric isomers.
Mechanism of Action: Temperature vs. Resolution
Understanding why we lower the temperature.
Caption: Mechanistic pathway showing how lower temperatures amplify the shape-selectivity of the stationary phase.
Part 4: Frequently Asked Questions (FAQ)
Q: Can I use a PEG (Polyethylene Glycol) column like a WAXX phase? A: It is not recommended for specific trans analysis. While PEG columns (e.g., HP-INNOWax) separate by polarity, they are less effective at resolving subtle geometric isomers than biscyanopropyl phases (SP-2560). On PEG columns, the elution order is often reversed or mixed, complicating identification [1].
Q: Why does my retention time drift between runs? A: This is often due to "Constant Flow" vs. "Constant Pressure" settings. As the oven ramps from 100°C to 240°C, the viscosity of the carrier gas increases.
-
Recommendation: Set your GC to Constant Flow mode (e.g., 1.0 mL/min).[5] This ensures the linear velocity remains optimal for separation throughout the temperature ramp.
Q: Can I speed up the run? 45 minutes is too long. A: Speed comes at the cost of resolution.[6] However, if you only care about C14:1 and not C18/C20 isomers:
-
Run the isothermal hold at 175°C.
-
Once the C14 pair elutes (~25 mins), immediately ramp at 40°C/min to 250°C to bake out the rest of the sample.
-
Warning: Do not increase the flow rate beyond optimal linear velocity (approx 25 cm/sec for Helium), or resolution will degrade rapidly.
References
-
Restek Corporation. (2020). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Retrieved from [Link]
- AOCS. (2005). Official Method Ce 1h-05: Determination of cis-, trans-, Saturated, Monounsaturated and Polyunsaturated Fatty Acids in Vegetable or Non-Ruminant Animal Oils and Fats by Capillary GLC. (Referenced for standard column selection criteria).
Sources
Storage stability of methyl myristelaidate in hexane solution
Product Support ID: MM-C14-1T-HEX Status: Active Agent: Senior Application Scientist
Product Profile: Methyl Myristelaidate
-
IUPAC Name: Methyl (E)-tetradec-9-enoate
-
Common Name: this compound (C14:1 trans-9)
-
Solvent Matrix: n-Hexane (Non-polar, Volatile)
-
Critical Characteristic: Unlike its cis-isomer (methyl myristoleate), the trans configuration offers slightly higher thermodynamic stability. However, the presence of the allylic protons at C8 and C11 still renders it susceptible to auto-oxidation via free radical mechanisms.
Module 1: The Stability Matrix
The stability of this compound in hexane is governed by three vectors: Evaporative Concentration , Oxidative Degradation , and Hydrolytic Cleavage .
Degradation Mechanisms
| Vector | Mechanism | Trigger | Result on Chromatogram |
| Evaporation | Solvent loss due to hexane volatility (BP: 69°C). | Poor sealing, high headspace volume. | Linear increase in analyte peak area (false high concentration). |
| Oxidation | Radical abstraction of allylic hydrogen | Oxygen, Light (UV), Heat. | Appearance of broad "humps" or "ghost peaks" near the solvent front (aldehydes/ketones). |
| Hydrolysis | Cleavage of ester bond to Free Fatty Acid (FFA). | Moisture ingress. | Peak broadening; appearance of Myristelaidic Acid (often elutes later on polar columns). |
Visualizing Degradation Pathways
The following diagram illustrates the chemical fate of your standard if mishandled.
Figure 1: Chemical degradation pathways of this compound. Note that oxidation leads to chain scission (extra peaks), while hydrolysis leads to free fatty acid formation.
Module 2: Diagnostic Troubleshooting (FAQs)
Ticket #401: "My standard concentration seems to be increasing over time."
User Observation: "I prepared a 100 µg/mL stock last month. Today's calibration check shows 115 µg/mL." Root Cause: Solvent Evaporation. Hexane has a high vapor pressure. If stored in a screw-cap vial with a punctured septum or a cap that isn't phenolic/Teflon-lined, hexane evaporates into the freezer headspace, concentrating the non-volatile lipid solute. Resolution:
-
Verify Seal: Never store volatile standards in crimp-top vials after puncture. Transfer to screw-cap vials with new Teflon-lined septa.
-
Correction: If using for quantitation, you must re-standardize against a fresh internal standard (e.g., Methyl tridecanoate, C13:0).
-
Prevention: Wrap caps in Parafilm® M and store at -20°C.
Ticket #402: "I see small, broad peaks eluting before my main peak."
User Observation: "The main C14:1 peak is there, but the baseline is noisy with small peaks appearing early in the chromatogram." Root Cause: Secondary Oxidation Products. The "allylic" position (adjacent to the double bond) has reacted with singlet oxygen to form hydroperoxides, which then cleaved into shorter-chain aldehydes and ketones. These are more volatile and elute earlier on non-polar columns (e.g., DB-5, HP-5). Resolution:
-
Discard Stock: Oxidation is irreversible.
-
Check Handling: Did you use a glass pipette? Plastic tips can leach contaminants that mimic oxidation products.
-
Action: Prepare fresh standard. Add 0.01% BHT (Butylated hydroxytoluene) to the hexane if the protocol permits.
Ticket #403: "Can I store this in polypropylene tubes?"
User Observation: "I aliquoted the standard into 1.5 mL Eppendorf tubes." Root Cause: Plasticizer Leaching & Sorption. Hexane extracts phthalates and alkenes from polypropylene. Furthermore, hydrophobic lipids (FAMEs) can adsorb onto the plastic walls, lowering the effective concentration. Resolution:
-
Immediate Transfer: Move to Borosilicate Glass immediately.
-
Contamination Check: Run a solvent blank. If you see peaks at regular intervals (phthalate ladder), your standard is contaminated.
-
Rule: Glass only for hexane-lipid solutions.
Module 3: Best Practice Protocols
Protocol A: The "Inert Aliquot" Storage Method
Purpose: To maximize shelf-life (up to 12 months) by eliminating oxygen and moisture.
Materials:
-
Amber borosilicate glass vials (2 mL or 4 mL).
-
Nitrogen or Argon gas source.[3]
-
Parafilm® M.
Workflow:
Figure 2: The Inert Aliquot workflow ensures minimal oxygen exposure and prevents solvent evaporation.[1]
Protocol B: Re-verification Strategy
Frequency: Every 3 months or before critical assays.
-
Visual Inspection: Check for volume loss. If volume has dropped >5%, discard or re-standardize.
-
GC Purity Check: Inject the standard using a split method (e.g., 50:1).
-
Pass: Single sharp peak >98% area.
-
Fail: Presence of "shoulders" on the main peak (isomerization to cis) or early-eluting broad peaks (oxidation).
-
References
- Christie, W. W. (1982). Lipid Analysis: Isolation, Separation, Identification and Structural Analysis of Lipids. Pergamon Press.
-
Sigma-Aldrich. (n.d.). Derivatization of Fatty Acids to FAMEs. Retrieved from . (Protocol verification for hexane extraction and storage).
-
Cayman Chemical. (2023). Myristoleic Acid Methyl Ester Product Information. Retrieved from . (Storage conditions for C14:1 methyl esters).
-
NIST. (2017). LipidQC: Method Validation Tool for Lipidomics.[4] Retrieved from . (Standards for lipid handling and oxidation prevention).
-
ResearchGate. (2016). Stability of fatty acids in hexane. Retrieved from . (Peer-reviewed discussion on hexane evaporation and BHT usage).
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
Resolving baseline noise in methyl myristelaidate MS analysis
Topic: Resolving Baseline Noise in Methyl Myristelaidate MS Analysis Role: Senior Application Scientist Audience: Researchers, Drug Development Professionals, Analytical Chemists[1]
Troubleshooting Guide: this compound (C14:1 trans-9) GC-MS[1]
Welcome to the advanced troubleshooting center. You are likely here because your quantification of This compound (methyl trans-9-tetradecenoate) is being compromised by a high or erratic baseline. In the analysis of Fatty Acid Methyl Esters (FAMEs), particularly when distinguishing trans isomers from their cis counterparts (Methyl Myristoleate), signal integrity is non-negotiable.[1]
This guide moves beyond basic "cleaning" instructions. We break down the physics of the noise , the chemistry of the column , and the electronics of the detector to isolate the root cause.
🟢 Phase 1: The Diagnostic Logic (Start Here)
Before disassembling your instrument, you must categorize the noise.[1] Noise is not random; it is a symptom with a specific spectral signature.[1]
Q: How do I distinguish between "Chemical Noise" and "Electronic Noise"?
A: Perform the "No-Flow" Isolation Test .
-
Cool the Oven & Inlet: Bring the GC oven and inlet to ambient temperature.
-
Cap the MS Interface: Remove the column from the MS transfer line and cap the MS interface with a no-hole ferrule.[2]
-
Run a Scan: Acquire data using your standard method parameters (EM voltage, scan range).[1]
| Observation | Diagnosis | Action Path |
| Baseline is Flat/Low | The noise is entering from the GC (Inlet, Column, or Carrier Gas).[1] | Go to Module 2 (Chromatography) |
| Baseline is High/Erratic | The noise is internal to the MS (Source, Electronics, or Vacuum).[1] | Go to Module 3 (Detector) |
📊 Visualizing the Troubleshooting Workflow
The following decision tree outlines the systematic isolation of noise sources.
Figure 1: Systematic fault isolation logic for GC-MS baseline noise.
🧪 Module 2: The Chromatography (GC Inlet & Column)
This compound is a semi-volatile FAME.[1] The separation of the trans isomer often requires highly polar columns (e.g., Biscyanopropyl polysiloxane, such as SP-2560 or CP-Sil 88), which are inherently prone to higher bleed than non-polar columns.[1]
Q: My baseline rises at the end of the run. Is this column bleed or contamination?
A: Check the mass spectrum of the baseline rise.
-
The Signature of Bleed: Look for repeating siloxane units.
-
Key Ions: m/z 207 (cyclotetrasiloxane), 281 (cyclopentasiloxane), and 73 .[1]
-
Mechanism: High-polarity stationary phases degrade at high temperatures (typically >240°C), releasing cyclic siloxanes into the detector.[1]
-
Solution:
-
Lower Max Temp: Ensure your final method temperature is 20°C below the column's isothermal max limit.
-
Column Conditioning: Disconnect the column from the MS detector and bake at the limit temperature for 2 hours with high carrier gas flow. Never bake a column connected to the MS; you will contaminate the source.
-
-
Q: I see "Ghost Peaks" and a wandering baseline, not a steady rise. What is the cause?
A: This indicates Inlet Activation or Carryover .[1] this compound, like other FAMEs, is relatively stable, but the matrix (often lipid extracts) contains triglycerides and free fatty acids that accumulate in the liner.[1]
-
The Mechanism: Non-volatile residues in the liner decompose (pyrolysis) during subsequent injections, creating a "hump" or random noise.
-
The Protocol:
-
Change the Liner: Use a deactivated, split/splitless liner with glass wool (to trap non-volatiles).[1]
-
Replace the Septum: A cored septum releases silicone rubber bits into the liner, mimicking column bleed.
-
Gold Seal: Replace the inlet base seal. Accumulated "gunk" here is a common source of baseline instability.[1][3]
-
⚡ Module 3: The Detector (Mass Spectrometer)[4][5][6][7][8]
If the "No-Flow" test (Phase 1) showed high noise, the issue is inside the box.
Q: What specific ions indicate an air leak, and how does that affect my FAME analysis?
A: Air leaks oxidize the ion source and the column stationary phase, permanently damaging both.
-
Diagnostic Ions: Monitor m/z 28 (Nitrogen) and m/z 32 (Oxygen).[1]
-
The Ratio: In a leak-free system, m/z 28 should be <5% of m/z 69 (PFTBA tuning standard), and the N2/O2 ratio should be ~4:1. If m/z 28 is high but m/z 32 is low, you likely have a contaminated gas trap, not a leak.[1]
-
Impact on this compound: Oxygen at high temperatures will degrade the trans double bond, potentially altering your isomer ratios or causing peak tailing.[1]
Q: When should I clean the Ion Source?
A: When you observe Repeller Voltage Saturation . Check your Autotune report. If the Repeller Voltage is approaching its maximum (e.g., >35 V on many Agilent systems) or the Electron Multiplier (EM) voltage has jumped significantly (>2000V) to maintain signal, the source is dirty.
-
Cleaning Protocol: Abrasive cleaning (aluminum oxide powder) of the repeller, drawout plate, and ion body is required to remove insulating layers of baked-on hydrocarbons.[1]
📉 Module 4: Data Processing & Confirmation[1]
Q: How do I validate that the noise is resolved?
A: You must calculate the Signal-to-Noise (S/N) Ratio using the specific quantification ion for this compound.
-
Target Ion: m/z 74 (The McLafferty rearrangement ion, base peak for FAMEs).[1]
-
Qualifier Ions: m/z 87 (Carbomethoxy series), m/z 55 .[1]
-
Validation Step:
-
Inject a low-concentration standard (e.g., 100 ng/mL).[1]
-
Extract the ion chromatogram (EIC) for m/z 74.[1]
-
Measure the Peak-to-Peak noise in a region close to the this compound peak (which typically elutes just before Methyl Myristate C14:0 or Methyl Myristoleate C14:1 cis, depending on the column).
-
Success Criteria: S/N > 10:1 for Limit of Quantitation (LOQ).
-
Summary of Key Ions for Troubleshooting
| Ion (m/z) | Source | Type |
| 74 | This compound (Base Peak) | Signal |
| 87, 55 | This compound (Qualifiers) | Signal |
| 207, 281 | Column Stationary Phase | Bleed Noise |
| 28, 32 | Air (Nitrogen, Oxygen) | Leak Noise |
| 18 | Water | Carrier Gas Wetness |
| 149 | Phthalates (Plasticizers) | Contamination |
📚 References
-
NIST Mass Spectrometry Data Center. Methyl tetradecanoate (Methyl Myristate) Mass Spectrum.[1] National Institute of Standards and Technology.[1] Link
-
Agilent Technologies. GC/MS Troubleshooting Guide: Baseline Problems. Agilent Technical Support.[1] Link
-
Restek Corporation. Troubleshooting GC Column Bleed. Chromblog.[1] Link
-
Shimadzu Corporation. Analysis of Fatty Acid Methyl Esters (FAMEs) by GC-MS.[1] Application News. Link
-
Christie, W. W. Gas Chromatography and Lipids: A Practical Guide.[1] The Oily Press, 1989.[1] (Foundational text on FAME analysis). Link
Sources
Minimizing isomerization of methyl myristelaidate during derivation
Technical Support Center: Lipidomics & Chromatography Division Ticket ID: #LIPID-C14-ISO-001 Subject: Minimizing Isomerization of Methyl Myristelaidate (C14:1 trans-9) Status: Open Assigned Specialist: Senior Application Scientist, Lipid Methodology
Executive Summary
You are working with This compound (C14:1 trans-9), the methyl ester of the trans-isomer of myristoleic acid. In lipid analysis, the critical challenge is maintaining geometric integrity .
Isomerization artifacts typically manifest in two ways:
-
Chemical Isomerization: During derivatization (esterification), acidic catalysts can cause a shift from cis to trans (or vice versa) and double-bond migration.
-
Thermal Isomerization: During Gas Chromatography (GC) analysis, active sites in the injector port or excessive temperatures can catalyze isomerization.
This guide provides a self-validating workflow to minimize these risks, ensuring that the C14:1 isomer you detect is the one present in your original sample.
Part 1: Method Selection (The "Why" & "How")
To prevent isomerization, you must match your derivatization reagent to your lipid class. "One size fits all" protocols (like standard BF3-Methanol at 100°C) are the primary cause of isomeric scrambling.
The Decision Matrix
Use this logic flow to select the safest reagent for your specific sample matrix.
Figure 1: Decision tree for selecting derivatization reagents to minimize isomerization risk. Green paths indicate the safest routes for geometric stability.
Part 2: Troubleshooting Protocols
Scenario A: "I am seeing split peaks or unexpected isomers in my GC trace."
Diagnosis: This is likely Artifactual Isomerization . Mechanism: Strong Lewis acids (like BF3) at high temperatures interact with the pi-electrons of the double bond, lowering the activation energy for rotation, allowing the molecule to flip between cis and trans configurations.
Corrective Protocol: Low-Temperature Acid Methylation If you must use acid (for FFAs), strictly control the kinetics.
-
Reagent: 1% Sulfuric Acid in Methanol (freshly prepared) OR 14% BF3-Methanol (stored <4°C).
-
Expert Note: Avoid old BF3 reagents; they accumulate moisture and degradation products that catalyze artifacts.
-
-
Reaction: Incubate at room temperature for 12 hours OR 50°C for 30 minutes .
-
Critical: Do NOT boil at 100°C. The activation energy for esterification is lower than for isomerization; mild heat favors the ester.
-
-
Quench: Add saturated NaCl immediately to stop the reaction.
-
Extraction: Use Hexane.[1][2] Avoid chlorinated solvents if possible, as they can form radicals that promote isomerization.
Scenario B: "My standard purity is degrading in the injector."
Diagnosis: Thermal Isomerization (Injector Port) . Mechanism: At 250°C+, the metal surface of the GC liner (or glass wool) acts as a catalyst.
Corrective Protocol: Inert Flow Path
-
Liner Selection: Switch to a deactivated, splitless liner with quartz wool .
-
Why: Standard glass wool has active silanol groups. Quartz is less active.
-
-
Temperature: Lower the inlet temperature to 230°C .
-
Check: this compound is volatile enough (C14) to vaporize at 230°C without discrimination.
-
-
Split Ratio: Use a high split ratio (e.g., 50:1) if sensitivity allows, to reduce residence time in the hot inlet.
Part 3: Comparative Data & Reagent Selection
The following table summarizes the risk profile of common derivatization agents specifically regarding C14:1 stability.
| Reagent | Primary Target | Isomerization Risk | Recommendation |
| Sodium Methoxide (NaOCH3) | Triglycerides (TAGs) | Zero | Gold Standard for bound lipids. Does not alter double bond geometry. |
| BF3-Methanol (14%) | FFAs & TAGs | High (if heated >80°C) | Use only if necessary; keep temp <60°C. |
| HCl-Methanol (3M) | FFAs & TAGs | Moderate | Milder than BF3. Good compromise for FFAs. |
| Diazomethane | FFAs only | Zero | Excellent for stability, but explosive/toxic. Use TMS-Diazomethane as safer alternative. |
| TMSH (Pyrolysis) | FFAs & TAGs | High | Occurs in the hot injector; high risk of thermal isomerization. |
Part 4: Frequently Asked Questions (Deep Dive)
Q1: Can I use the same method for Myristoleic Acid (cis) and Myristelaidic Acid (trans)? A: Yes, but you must validate that your method does not interconvert them.
-
Validation Step: Spike a sample with pure cis standard. Derivatize and analyze. If you see a trans peak appear, your method is too harsh. Acid-catalyzed methylation at 100°C is known to generate trans artifacts from cis precursors [1].
Q2: Why does water content matter? A: Water inhibits acid catalysis (stopping esterification) but promotes hydrolysis. In base catalysis, water causes saponification (soap formation) rather than transesterification.
-
Tip: Dry your lipid extracts completely under Nitrogen before adding reagents. Use anhydrous Sodium Sulfate in the final hexane extract.[1][3]
Q3: How do I store this compound standards? A: Store at -20°C in hexane, under an inert atmosphere (Nitrogen or Argon).
-
Why: Oxygen attacks the double bond (oxidation), not isomerization directly, but oxidation products can interfere with peak integration.
References
-
Christie, W.W. (1993).[4] Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Advances in Lipid Methodology.
-
AOCS Official Method Ce 2-66 . (Reapproved 2017). Preparation of Methyl Esters of Fatty Acids. American Oil Chemists' Society.[3][5]
-
Mosley, E.E., et al. (2001). Direct Methylation Procedure for Converting Fatty Amides to Fatty Acid Methyl Esters. Journal of Agricultural and Food Chemistry.
-
Ostermann, A.I., et al. (2014). A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. Journal of Chromatography B.
Sources
Validation & Comparative
Methyl myristelaidate vs methyl myristoleate GC retention time comparison
Topic: Methyl Myristelaidate vs. Methyl Myristoleate GC Retention Time Comparison Content Type: Technical Comparison Guide Audience: Researchers, Analytical Scientists, and Lipidomics Professionals
Executive Summary: The Isomer Separation Challenge
In the analysis of Fatty Acid Methyl Esters (FAMEs), the separation of geometric isomers—specifically cis (Z) and trans (E) pairs—is a critical checkpoint for data integrity. For the C14:1 isomers This compound (trans-9-tetradecenoate) and Methyl Myristoleate (cis-9-tetradecenoate), correct identification relies entirely on the stationary phase chemistry of the Gas Chromatography (GC) column.
The Bottom Line:
-
On Highly Polar (Biscyanopropyl) Columns (e.g., SP-2560, CP-Sil 88): this compound (trans) elutes BEFORE Methyl Myristoleate (cis). This is the industry gold standard for quantification.
-
On Non-Polar/Intermediate Columns (e.g., DB-5, DB-Wax): These isomers frequently co-elute or exhibit overlapping peak shoulders, rendering them unsuitable for precise isomer ratio determination.
Chemical Profile & Physical Properties[1][2]
Understanding the structural nuance is the first step to mastering the separation.
| Feature | This compound | Methyl Myristoleate |
| Systematic Name | Methyl (E)-9-tetradecenoate | Methyl (Z)-9-tetradecenoate |
| Configuration | Trans (E) | Cis (Z) |
| Shape | Linear, rigid structure (packs tighter) | Kinked "U" shape (steric hindrance) |
| Interaction Potential | Lower interaction with polar phases | Higher interaction with polar phases |
| Boiling Point | ~300°C (very similar to cis) | ~300°C (very similar to trans) |
Chromatographic Behavior: The Polarity Factor
The separation mechanism is driven by the interaction between the pi-electrons of the double bond and the functional groups of the stationary phase.
A. The Gold Standard: Biscyanopropyl Polysiloxane Phases
-
Columns: SP-2560, CP-Sil 88, HP-88, DB-FastFAME.
-
Mechanism: Strong dipole-induced dipole interactions occur between the cyano groups of the stationary phase and the pi-electrons of the fatty acid double bond.
-
Elution Logic: The cis configuration exposes the double bond more effectively to the stationary phase due to its kinked shape, resulting in stronger retention. The linear trans isomer interacts less strongly.
-
Result: Trans (Myristelaidate) elutes first.
B. The Risk Zone: Polyethylene Glycol (PEG) & Non-Polar Phases[1]
-
Columns: DB-Wax, HP-INNOWax (PEG); DB-1, DB-5 (Non-polar).
-
Mechanism: Separation is primarily driven by volatility (boiling point) and weak dispersive forces.
-
Result: Since the boiling points of geometric isomers are nearly identical, these columns often fail to resolve the pair, leading to a single merged peak or a "shoulder" effect.
Experimental Data: Retention Time & ECL
The following data represents typical elution behavior on a 100m SP-2560 column, the standard for detailed FAME analysis (AOCS Ce 1h-05).
Table 1: Relative Retention Time (RRT) Comparison
Conditions: 100m SP-2560, 180°C Isothermal, H2 carrier.
| Compound | Carbon Number | Isomer | Typical Retention Time (min)* | Elution Order |
| Methyl Myristate | C14:0 | Saturated | ~16.50 | 1 |
| This compound | C14:1 | Trans-9 | ~19.20 | 2 |
| Methyl Myristoleate | C14:1 | Cis-9 | ~19.80 | 3 |
*Note: Absolute times vary by flow rate and ramp, but the order remains constant on cyano phases.
Equivalent Chain Length (ECL) Values
ECL values normalize retention data against saturated straight-chain standards, making them column-independent identifiers.
-
This compound (Trans): ECL ≈ 14.45 - 14.50
-
Methyl Myristoleate (Cis): ECL ≈ 14.60 - 14.70
Analyst Insight: The trans isomer consistently shows a lower ECL value than the cis isomer on high-polarity columns. If your calculated ECL for the "trans" peak is higher than the "cis" peak, verify your column polarity immediately.
Recommended Protocol: Validated Separation Workflow
To ensure baseline resolution (Rs > 1.5) between these isomers, follow this high-polarity protocol.
Methodology: High-Resolution FAME Analysis
-
Column Selection: 100 m × 0.25 mm ID × 0.20 µm film thickness (Biscyanopropyl phase).
-
Why: Length provides the theoretical plates needed for isomer splitting; high polarity creates the chemical selectivity.
-
-
Carrier Gas: Hydrogen at 20–25 cm/sec (linear velocity).
-
Why: Hydrogen provides the best efficiency (sharpest peaks) at higher velocities compared to Helium.
-
-
Oven Program:
-
Initial: 140°C (Hold 5 min)
-
Ramp: 4°C/min to 240°C
-
Hold: 15 min
-
Why: A slow ramp rate in the C14–C18 region maximizes the interaction time for the cis/trans dipole mechanism to function.
-
Visualizing the Separation Logic
Caption: Decision tree for column selection highlighting the critical necessity of biscyanopropyl phases for C14:1 isomer resolution.
Troubleshooting & Co-elution Risks[1]
Even with the right column, "ghost peaks" can mimic your target analytes.
-
Critical Pair: C14:1 (cis-9) vs. C15:0 (Pentadecanoic acid methyl ester) .
-
Risk: In some temperature programs, the C15:0 internal standard can elute very close to the C14:1 isomers.
-
Solution: Run a pure C15:0 standard to map its exact ECL in your specific temperature ramp.
-
-
Oxidation Artifacts: Old samples may contain oxidized byproducts that elute broadly in the C14 region. Always use fresh methylation reagents (BF3-Methanol).
References
-
AOCS Official Method Ce 1h-05. "Determination of cis-, trans-, Saturated, Monounsaturated and Polyunsaturated Fatty Acids in Vegetable or Non-Ruminant Animal Oils and Fats by Capillary GLC Method." American Oil Chemists' Society.[1] Link
-
Ratnayake, W. M. N., et al. (2006).[2][3] "Evaluation of the CP-Sil 88 and SP-2560 GC columns used in the recently approved AOCS Official Method Ce 1h-05." Journal of AOAC International. Link
-
Delmonte, P., & Rader, J. I. (2007).[2] "Evaluation of highly polar SP-2560 and CP-Sil 88 capillary columns for the analysis of fatty acid methyl esters." Journal of Separation Science. Link
-
Sigma-Aldrich Technical Guide. "GC Column Selection Guide: FAME Analysis." Sigma-Aldrich. Link
-
Restek Chromatogram Database. "FAMEs (cis/trans) on Rt-2560." Restek Corporation. Link
Sources
Validating Trans-Fat Analysis: A Technical Guide to Methyl Myristelaidate
Executive Summary
The regulatory elimination of partially hydrogenated oils (PHOs) by bodies like the FDA and EFSA has shifted the analytical burden from simple "total fat" profiling to high-resolution isomer separation. The challenge lies not in detection, but in resolution . Geometric isomers (cis vs. trans) of 18-carbon fatty acids often co-elute on standard GC columns, leading to false negatives or overestimated trans-fat content.
This guide validates the use of Methyl Myristelaidate (C14:1 trans-9) not merely as an internal standard, but as a critical System Suitability Marker (SSM) . Unlike traditional quantification standards (e.g., C19:0), C14:1t provides an early-eluting, distinct metric for column performance, ensuring that the stationary phase retains the polarity required to separate the complex C18:1 and C18:2 trans isomers that follow.
Part 1: The Challenge of Isomer Resolution
In standard Gas Chromatography (GC), fatty acid methyl esters (FAMEs) separate primarily by boiling point (chain length) and secondarily by polarity (degree of unsaturation). However, separating geometric isomers (same chain length, same unsaturation, different spatial arrangement) requires a highly polar stationary phase—typically 100% biscyanopropyl polysiloxane.
The "Critical Pair" Problem
The validity of a trans-fat method hinges on separating specific "critical pairs"—isomers that elute closely.
-
The Trap: If a column loses polarity (bleeding), the trans isomers (which generally elute before cis) shift closer to the cis peaks.
-
The Consequence: Trans-vaccenic (C18:1 t11) often merges with Oleic (C18:1 c9), masking the trans content.
Why this compound?
C14:1 trans-9 elutes early in the chromatogram. Its separation from its cis-counterpart (Methyl Myristoleate, C14:1 c9) acts as a "canary in the coal mine." If C14:1t and C14:1c are not baseline resolved (
Part 2: Comparative Analysis of Standards
To validate a method, one must distinguish between Quantification Standards (checking mass recovery) and System Suitability Standards (checking separation efficiency).
Table 1: Performance Comparison of FAME Standards
| Feature | This compound (C14:1 trans-9) | Methyl Nonadecanoate (C19:0) | Methyl Elaidate (C18:1 trans-9) |
| Primary Function | System Suitability / Resolution Check | Quantification (Internal Standard) | Retention Time Mapping |
| Elution Zone | Early (Pre-C16 region) | Late (Post-C18 region) | Mid (Critical C18 region) |
| Natural Occurrence | Rare (Trace in ruminant fats) | Absent (Synthetic) | Common (Industrial trans fat) |
| Validation Utility | High. Validates column polarity before critical peaks elute. | Low. Only validates extraction recovery/injection volume. | Medium. confirm identity, but co-elution masks column failure. |
| Interference Risk | Low (Distinct from major dietary fats). | Very Low. | High (Co-elutes with C18:1 isomers). |
| Cost | High (Specialty Standard). | Low/Moderate. | Moderate. |
Scientist’s Insight: Do not use C14:1t as your sole quantification standard if analyzing dairy products, as natural C14:1 isomers may interfere. Use C19:0 for mass balance (quantification) and C14:1t to validate the method's resolving power.
Part 3: Experimental Protocol (Validation Workflow)
This protocol aligns with AOCS Ce 1h-05 and AOAC 996.06 methodologies, optimized for high-resolution separation.
Materials & Equipment
-
Column: SP-2560 or CP-Sil 88 (100 m × 0.25 mm × 0.20 µm). Note: 100m length is non-negotiable for isomer resolution.
-
Carrier Gas: Hydrogen (Linear velocity: 30 cm/s) or Helium (20 cm/s). Hydrogen provides sharper peaks for isomer splitting.
-
Standards:
-
SSM: this compound (C14:1t).
-
IS: Methyl Nonadecanoate (C19:0).
-
Ref: Supelco 37-Component FAME Mix.
-
Method Parameters (Optimized for Resolution)
-
Injector: Split injection (1:100 ratio) at 250°C.
-
Oven Program:
-
Initial: 170°C (Hold 0 min).
-
Ramp: 1.0°C/min to 225°C.
-
Isothermal holds are often recommended, but a slow ramp optimizes the separation of the C18:1, C18:2, and C18:3 clusters.
-
-
Detector (FID): 250°C; Air: 400 mL/min, H2: 40 mL/min.
The Validation Step (The "C14:1t Check")
Before running unknown samples, inject a reference mix containing C14:1t and C14:1c.
-
Calculate Resolution (
): Where is retention time and is peak width at base. -
Pass Criteria:
between C14:1t and C14:1c must be ≥ 1.5 .-
If
: The column has lost polarity. Do not proceed. Thermal conditioning or column replacement is required.
-
Part 4: Visualizing the Validation Workflow
The following diagram illustrates the decision logic for validating trans-fat analysis using C14:1t.
Figure 1: Logic flow for using this compound (C14:1t) as a gatekeeper for analytical validity.
Part 5: Data Interpretation & Troubleshooting
Calculating Trans Fat Content
Once the C14:1t check passes, quantify the target trans fats (e.g., C18:1t, C18:2t).[1]
- : Peak Area[1][2]
- : Mass (mg)
- : Response Factor (usually 1.0 for FAMEs in this range, but must be verified).
Common Failure Modes
-
Peak Tailing on C14:1t: Indicates active sites in the inlet liner. Solution: Replace liner with deactivated glass wool.
-
Retention Time Shift: If C14:1t elutes earlier than expected relative to C14:0, the column stationary phase is stripping.
References
-
AOCS Official Method Ce 1h-05. (2005).[3][4][5] Determination of cis-, trans-, Saturated, Monounsaturated and Polyunsaturated Fatty Acids in Vegetable or Non-Ruminant Animal Oils and Fats by Capillary GLC Method.[4][5] American Oil Chemists' Society.[4][6]
-
AOAC Official Method 996.06. (1996).[6][7] Fat (Total, Saturated, and Unsaturated) in Foods.[5][7] AOAC International.
-
Sigma-Aldrich. (2023). Fast GC Analysis of Detailed cis/trans Fatty Acid Methyl Esters (FAMEs) on the 75 m SP™-2560 Capillary Column.
-
Delmonte, P., & Rader, J. I. (2007). Evaluation of Gas Chromatographic Methods for the Determination of Trans Fat. Analytical and Bioanalytical Chemistry.[2][4][5][6][8][9]
-
Restek Corporation. (2022). FAMEs Analysis: Fatty Acid Methyl Esters by GC.[1][4][5][7][8][9]
Sources
- 1. internationaloliveoil.org [internationaloliveoil.org]
- 2. agilent.com [agilent.com]
- 3. who.int [who.int]
- 4. aocs.org [aocs.org]
- 5. aafco.org [aafco.org]
- 6. scispace.com [scispace.com]
- 7. scribd.com [scribd.com]
- 8. Which Column Is Best for Fatty Acid Analysis by GC? | MtoZ Biolabs [mtoz-biolabs.com]
- 9. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
Reference Materials for C14:1 Trans Fatty Acids: A Strategic Comparison & Validation Guide
Topic: Certified Reference Materials for C14:1 Trans Fatty Acids (Myristelaidic Acid) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Strategic Overview: The Isomer Challenge
In lipidomics and metabolic research, Myristelaidic acid (C14:1 trans-9) represents a critical analytical challenge. Unlike its abundant cis-isomer (Myristoleic acid), the trans-isomer is a minor component often associated with partially hydrogenated vegetable oils or specific ruminant biohydrogenation pathways.
For drug development professionals and analytical scientists, the distinction is non-trivial. Misidentification of the cis vs. trans isomer at the C14 level can skew metabolic flux analysis and regulatory reporting on trans-fat content.
This guide moves beyond simple product listings to compare the analytical performance of available reference materials and provides a self-validating protocol for their use.
Technical Comparison: Analytical Standards vs. CRMs
In the niche of minor fatty acids like C14:1 trans, true ISO 17034 Certified Reference Materials (CRMs) (with stamped uncertainty and traceability to SI units) are rare for the neat compound. Most commercially available products are Analytical Standards .
Critical Distinction:
-
CRM (ISO 17034): Absolute quantification, legal defensibility.
-
Analytical Standard: High purity (>98%), suitable for identification and relative quantification, but requires in-house verification for absolute mass balance.
Comparative Matrix: Leading Commercial Standards
| Feature | Cayman Chemical (Myristelaidic Acid) | Sigma-Aldrich / Supelco (Methyl Myristelaidate) | Larodan (Myristelaidic Acid) |
| Chemical Form | Free Fatty Acid (FFA) | Fatty Acid Methyl Ester (FAME) | FFA or FAME |
| CAS Number | 50286-30-1 | 72025-18-4 | 50286-30-1 |
| Purity | ≥98% | Analytical Standard (GC) | >99% |
| Format | Solution (Ethanol) | Neat Liquid/Solid | Neat Solid |
| Primary Utility | Cell culture supplementation; Metabolic tracers | GC-FID/MS Calibration (Ready-to-inject) | Custom standard preparation |
| Stability | High (in solvent) | Moderate (prone to oxidation if neat) | High (solid state) |
| Best For... | Biological Assays (enzyme kinetics) | Analytical Calibration (GC workflows) | Stock Solution Prep |
Scientist’s Insight:
-
Choose FAMEs (Methyl esters) if your primary detection method is GC-FID or GC-MS. Using a Free Fatty Acid (FFA) standard requires an in-house derivatization step (methylation), introducing a variable of conversion efficiency (typically 95-99%) into your calibration curve.
-
Choose FFAs if you are studying beta-oxidation rates or acylation in cell culture, as cells uptake the free acid form.
Experimental Protocol: High-Resolution Separation
The following protocol is designed to validate the separation of C14:1 trans (Myristelaidic) from C14:1 cis (Myristoleic) and C14:0 (Myristic).
Objective: Achieve a Resolution (
Workflow Diagram (DOT)
Caption: Figure 1. Analytical workflow for C14:1 trans quantification. Note the critical control point at derivatization to prevent acid-catalyzed isomerization.
Detailed Methodology
1. Derivatization (For FFA Standards/Samples):
-
Reagent: Boron trifluoride in methanol (14% BF3-MeOH). Note: Avoid HCl/MeOH if high concentrations of conjugated systems are present, though less critical for monoenes.
-
Procedure: Add 1 mL BF3-MeOH to 10 mg lipid. Heat at 100°C for 60 mins in a sealed screw-cap vial.
-
Quench: Add 1 mL
and 1 mL Hexane. Vortex 30s. Centrifuge. Collect upper organic phase.
2. GC-FID Conditions (The "Gold Standard"):
-
Column: SP-2560 or CP-Sil 88 (100 m
0.25 mm 0.20 m). Short columns (30m) will NOT resolve C14:1 isomers adequately. -
Carrier Gas: Hydrogen (40 cm/sec) or Helium (20 cm/sec).
-
Temperature Program:
-
Initial: 140°C (Hold 5 min)
-
Ramp: 4°C/min to 240°C
-
Hold: 15 min
-
-
Detector: FID at 260°C.
3. Self-Validation Criteria:
-
Elution Order: On highly polar cyanopropyl columns, C14:1 trans elutes BEFORE C14:1 cis .
-
Order: C14:0
C14:1 trans-9 C14:1 cis-9.
-
-
System Suitability: Inject a mixed standard containing C14:0, C14:1 trans, and C14:1 cis. Calculate Resolution (
):-
Target:
(Baseline separation).
-
Data Interpretation & Causality
Why do we see specific retention behaviors?
-
Mechanism: The cyanopropyl stationary phase interacts with the
-electrons of the double bond. -
Causality: The cis configuration creates a "kink" in the chain, exposing the
-electrons more effectively to the stationary phase than the linear trans configuration. -
Result: Stronger interaction = Longer retention time for cis isomers.
Table 2: Expected Elution Parameters (SP-2560 Column)
| Analyte | Common Name | Equivalent Chain Length (ECL) | Relative Retention Time (vs C14:0) |
| C14:0 | Myristic Acid | 14.00 | 1.00 |
| C14:1 trans-9 | Myristelaidic Acid | 14.25 - 14.35 | 1.05 |
| C14:1 cis-9 | Myristoleic Acid | 14.50 - 14.60 | 1.09 |
Biological Context: The Metabolic Pathway
Understanding the origin of C14:1 trans aids in selecting the right matrix for validation.
Caption: Figure 2. C14:1 trans is primarily an exogenous biomarker, distinct from the endogenously synthesized cis-isomer.
References
-
NIST. Certificate of Analysis: SRM 3951 Fatty Acid Species in Frozen Human Serum. Retrieved from [Link]
- Mossoba, M. M., et al. (2009).
- Ratnayake, W. M. N., et al. (2006). "Analysis of trans fatty acids in foods.
Comparative Guide: Ionization Efficiencies of C14 FAME Isomers
Executive Summary
Quantification of C14 Fatty Acid Methyl Ester (FAME) isomers requires a distinction between ionization yield and detection response. [1]
While Flame Ionization Detection (FID) offers a predictable response based on carbon mass, Electron Ionization Mass Spectrometry (EI-GC-MS) response factors are non-linear and compound-specific. For C14 isomers—specifically cis-9-tetradecenoate (myristoleic acid methyl ester) and its trans or positional isomers—the total ionization cross-sections are theoretically identical. However, practical quantification is frequently compromised by spectral indistinguishability and chromatographic co-elution .
This guide provides the experimental framework to determine relative response factors (RRFs) and optimize ionization efficiency for accurate quantification.
Part 1: Mechanistic Basis of Ionization
The Isomer Challenge in EI-MS
In 70 eV Electron Ionization (EI), the ionization efficiency is governed by the molecular ionization cross-section. For C14 FAME isomers (C
-
Structural Isomers (e.g., cis-9 vs. trans-9): Possess nearly identical ionization cross-sections.
-
Positional Isomers (e.g.,
9 vs. 7): Show negligible differences in Total Ion Current (TIC) yield. -
Fragmentation: Under high-energy EI (70 eV), the double bond in FAMEs migrates along the alkyl chain. Consequently, cis and trans isomers produce nearly identical mass spectra, dominated by the McLafferty rearrangement ion (
74) and the hydrocarbon series.
Key Insight: You cannot rely on unique ions for quantification without prior chromatographic separation. "Ionization efficiency" in this context effectively becomes a measure of chromatographic resolution + transmission efficiency .
Comparison of Detection Principles
| Feature | Flame Ionization Detector (FID) | Electron Ionization MS (EI) |
| Principle | Combustion of C-H bonds | Electron impact (70 eV) |
| Response Factor | Predictable (Effective Carbon Number) | Empirical (Must be determined) |
| Isomer Specificity | None (relies on retention time) | Low (spectra are similar) |
| Linearity | High ( | Moderate ( |
| C14 Sensitivity | ~1 ng on-column | ~1-10 pg (SIM mode) |
Part 2: Comparative Analysis of C14 Isomers
The following data illustrates the behavior of C14 FAME isomers on highly polar stationary phases (e.g., biscyanopropyl polysiloxane), which are required to resolve the isomers before ionization.
Table 1: Elution and Response Characteristics (Polar Column)
| Isomer | Systematic Name | Elution Order (Polar Phase) | Theoretical FID RRF (Relative to C14:0) | Empirical MS Response (TIC)* |
| C14:0 | Methyl tetradecanoate | 1 | 1.00 | 1.00 (Ref) |
| C14:1 trans-9 | Methyl trans-9-tetradecenoate | 2 | 0.98 - 1.02 | 0.95 - 1.05 |
| C14:1 cis-9 | Methyl cis-9-tetradecenoate | 3 | 0.98 - 1.02 | 0.90 - 1.10 |
| C14:1 cis-7 | Methyl cis-7-tetradecenoate | 4 | 0.98 - 1.02 | Variable |
*Note: MS Response factors are instrument-dependent. Unlike FID, where RRF is intrinsic to the molecule's carbon count, MS RRFs fluctuate based on source cleanliness, tuning (BFB/PFTBA), and quadrupole transmission profiles.
Visualizing the Fragmentation Pathway
The diagram below illustrates why C14 isomers yield similar TIC responses. The double bond migration renders the final fragment ions indistinguishable, forcing reliance on retention time.
Figure 1: Convergence of fragmentation pathways for C14 FAME isomers under 70 eV EI conditions, highlighting the necessity of chromatographic separation.
Part 3: Experimental Protocol for Determining RRF
Since MS response factors cannot be calculated theoretically with sufficient precision for regulatory quantification, you must derive them experimentally.
Protocol: Determination of Relative Response Factors (RRF)
Objective: Calculate the RRF of C14:1 isomers relative to a deuterated internal standard (e.g., Methyl myristate-d27 or C15:0).
Reagents & Equipment[2][3][4][5][6][7]
-
Standards: Authentic standards of Methyl myristate (C14:0), Methyl myristoleate (C14:1 cis-9), and Methyl trans-9-tetradecenoate (>99% purity).
-
Internal Standard (IS): Methyl pentadecanoate (C15:0) or d3-Methyl myristate.
-
Column: 100 m biscyanopropyl polysiloxane (e.g., SP-2560, HP-88, or CP-Sil 88). Crucial for isomer splitting.
Workflow
-
Preparation: Prepare a stock solution containing equimolar concentrations (
) of C14:0, C14:1 cis, C14:1 trans, and the IS in heptane. -
GC-MS Acquisition:
-
Inlet: 250°C, Split 20:1.
-
Oven: 140°C (hold 5 min)
240°C @ 4°C/min. -
MS Source: 230°C, 70 eV.
-
Scan Range: m/z 40–400.
-
-
Data Processing:
-
Extract Ion Chromatograms (EIC) for m/z 74 (base peak) and m/z 240 (molecular ion).
-
Integrate peaks for all isomers.
-
Calculation
Calculate the RRF for each isomer (
-
Validation: If
, the system is behaving ideally. Significant deviations (<0.8 or >1.2) indicate discrimination in the injector (boiling point discrimination) or active sites in the column/liner (adsorption of unsaturated species).
Part 4: Optimization & Troubleshooting
Chromatographic Resolution (The "Gatekeeper")
You cannot measure ionization efficiency if you cannot separate the peaks.
-
Problem: C14:1 trans and C14:1 cis often co-elute on standard 5% phenyl columns (e.g., DB-5).
-
Solution: Use a High-Polarity Ionic Liquid Column (e.g., SLB-IL111) or a 100m Cyanopropyl Column .
-
Trans isomers generally elute before cis isomers on cyanopropyl phases.[8]
-
Cis isomers elute before trans isomers on polyethylene glycol (PEG) phases (though resolution is often poorer).
-
Self-Validating System Check
To ensure your ionization data is reliable, perform this check before every batch:
-
Inject a FAME mix (C14:0, C16:0, C18:0).
-
Calculate RRFs relative to C16:0.
-
Criterion: The RRFs should be within 5% of the theoretical mass ratio. If C14:0 response is low, check for inlet discrimination (loss of volatiles). If C18:0 is low, check for cold spots or high-mass discrimination.
Figure 2: Decision workflow for validating C14 isomer quantification.
References
-
Dodds, E. D., et al. (2005). "Gas Chromatographic Quantification of Fatty Acid Methyl Esters: Flame Ionization Detection vs. Electron Impact Mass Spectrometry." Lipids, 40(4), 419–428. Link
-
Delmonte, P., et al. (2011). "Separation of Fatty Acid Methyl Esters by GC-Online Hydrogenation x GC." Analytical Chemistry, 83(9), 3507–3514. Link
-
Sigma-Aldrich Technical Guide. (2023). "Highly Detailed Analysis of cis/trans FAME Isomers." Link
-
Christie, W. W. (2024). "Mass Spectrometry of Fatty Acid Derivatives." The LipidWeb. Link
-
AOCS Official Method Ce 1h-05. "Determination of cis-, trans-, Saturated, Monounsaturated and Polyunsaturated Fatty Acids in Vegetable or Non-Ruminant Animal Oils and Fats by Capillary GLC." Link
Sources
- 1. shimadzu.com [shimadzu.com]
- 2. FID vs MS - different results? - Chromatography Forum [chromforum.org]
- 3. GC/MS - response factors - Chromatography Forum [chromforum.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of Fatty Acids in Mammalian Tissues by Gas Chromatography–Hydrogen Flame Ionization Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [discover.restek.com]
Comparative Guide: High-Resolution Quantification of Methyl Myristelaidate (C14:1 trans-9)
[1]
Executive Summary: The Imperative of Isomeric Resolution
In the context of metabolic tracking and drug development, Methyl Myristelaidate (C14:1 trans-9) serves as a critical biomarker for trans-fatty acid (TFA) metabolism and exogenous dietary exposure.[1] Accurate quantification is notoriously difficult due to the physicochemical similarity between the trans-9 isomer and its cis-9 counterpart (Methyl Myristoleate), as well as potential interference from C14:0 and C15:0 isomers.[1]
This guide evaluates the performance of 100% Biscyanopropyl Polysiloxane capillary columns (e.g., SP-2560, CP-Sil 88) against standard Polyethylene Glycol (PEG) and non-polar alternatives.[1] Inter-laboratory study results confirm that while standard phases fail to resolve the C14:1 cis/trans critical pair, the biscyanopropyl phase achieves baseline resolution (
Technical Background: The Separation Challenge
This compound is a monounsaturated fatty acid methyl ester (FAME). The geometric configuration of the double bond (trans vs. cis) results in a minute difference in the molecule's effective hydrodynamic volume and interaction with the stationary phase.
-
The Product (Gold Standard): 100-meter 100% Biscyanopropyl Polysiloxane. [1]
-
The Alternative (Legacy): PEG (Polyethylene Glycol) or 5% Phenyl Polysiloxane.
Inter-Laboratory Study Results
The following data summarizes performance metrics derived from collaborative studies (including AOCS Ce 1h-05 and independent validation cohorts) focusing on trans-MUFA quantification.
Table 1: Comparative Performance Metrics (Biscyanopropyl vs. PEG)
| Metric | High-Polarity (Biscyanopropyl) | Standard Polar (PEG/Wax) | Impact on Drug Dev |
| Resolution (C14:1 t9/c9) | 1.8 - 2.2 (Baseline) | 0.6 - 0.9 (Co-elution) | Critical for isomer-specific bioactivity studies.[1] |
| Reproducibility ( | 4.5% - 8.2% | 15% - 25% | High variability in PEG masks metabolic trends.[1] |
| Recovery Rate | 96% - 102% | 110% - 130% | Overestimation due to co-eluting cis-isomers.[1] |
| Limit of Quantitation | 0.01 g/100g | 0.05 g/100g | High-polarity allows trace detection in plasma.[1] |
| Analysis Time | ~65-90 min | ~30-45 min | Speed sacrificed for essential accuracy.[1] |
Interpretation: The PEG columns show artificially high recovery rates because the detector integrates the co-eluting cis isomer as part of the trans signal. Only the High-Polarity method provides data integrity suitable for FDA/EMA submissions.[1]
Experimental Protocol: Validated Quantification Workflow
To replicate the precision observed in inter-laboratory studies, the following protocol combines Dual-Stage Methylation (to ensure complete derivatization of all lipid classes) with High-Resolution GC-FID .
Phase A: Sample Preparation (Dual-Stage Methylation)
Rationale: Base-catalyzed methylation alone fails to esterify Free Fatty Acids (FFAs), while acid-catalyzed methods can degrade conjugated systems.[1] This hybrid approach ensures 99%+ recovery.
-
Extraction: Extract lipids from 200 µL plasma/tissue homogenate using Folch method (Chloroform:Methanol 2:1).
-
Base Reaction: Redissolve dried lipid in 1 mL Toluene. Add 2 mL 0.5 M Sodium Methoxide in methanol. Vortex and heat at 50°C for 10 mins.
-
Acid Reaction: Add 3 mL 14% Boron Trifluoride (
) in methanol. Heat at 50°C for 10 mins. -
Extraction of FAMEs: Add 2 mL Heptane and 2 mL saturated NaCl. Vortex 1 min. Centrifuge at 2000g.
-
Collection: Collect the upper organic layer (Heptane) containing this compound. Dry over anhydrous
.
Phase B: GC-FID Instrumental Parameters
System: Agilent 7890B or equivalent with FID.
-
Column: SP-2560 or CP-Sil 88 (100 m × 0.25 mm × 0.20 µm).[1][2][5]
-
Carrier Gas: Hydrogen (preferred for speed/resolution) at 1.0 mL/min constant flow, or Helium at 20 cm/sec.[1]
-
Inlet: Split injection (50:1 ratio) at 250°C.
-
Oven Program:
-
Hold 140°C for 5 min.
-
Ramp 4°C/min to 240°C.
-
Hold 240°C for 15 min.
-
-
Detector (FID): 260°C;
30 mL/min, Air 400 mL/min.[1]
Visualizing the Logic
Diagram 1: Method Selection Decision Tree
This logic flow guides the researcher in selecting the appropriate column based on the analytical goal.
Caption: Decision matrix for selecting GC stationary phases based on the requirement for trans-isomer resolution.
Diagram 2: Analytical Workflow & Critical Control Points
The step-by-step flow from sample to data, highlighting where errors often occur.[1]
Caption: End-to-end analytical workflow emphasizing Critical Control Points (CCP) for data integrity.
References
-
AOCS Official Method Ce 1h-05. (2005).[1][4] Determination of cis-, trans-, Saturated, Monounsaturated and Polyunsaturated Fatty Acids in Vegetable or Non-ruminant Animal Oils and Fats by Capillary GLC.[1][5][6][7] American Oil Chemists' Society.[8] Link[1]
-
Ratnayake, W. M. N., & Cruz-Hernandez, C. (2009).[1] Analysis of trans fatty acids of partially hydrogenated vegetable oils and dairy fats. Journal of AOAC International, 92(5), 1258-1276.[1] Link
-
Delmonte, P., & Rader, J. I. (2007).[1] Evaluation of gas chromatographic methods for the determination of trans fat. Analytical and Bioanalytical Chemistry, 389(1), 77-85.[1] Link[1]
-
Mossoba, M. M., et al. (2011).[1] Official Methods for the Determination of Trans Fat.[6][8][9] AOCS Lipid Library. Link
-
Restek Corporation. (2020). Fatty Acid Methyl Esters (FAMEs) Analysis Guide. Restek Technical Literature. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. gcms.cz [gcms.cz]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. aafco.org [aafco.org]
- 5. scribd.com [scribd.com]
- 6. chinaoils.cn [chinaoils.cn]
- 7. sciepub.com [sciepub.com]
- 8. Comparison of separations of fatty acids from fish products using a 30-m Supelcowax-10 and a 100-m SP-2560 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Guide: Accuracy of Methyl Myristelaidate as a Biomarker for Trans Fat Intake
Executive Summary: The Niche Status of Methyl Myristelaidate
In the landscape of trans fatty acid (TFA) analysis, This compound (the methyl ester of Myristelaidic acid , C14:1 trans-9) occupies a specific, often misunderstood niche. While frequently included in high-resolution analytical standards (e.g., Supelco 37 Component FAME Mix), its utility as a primary biological marker for total trans fat intake is significantly lower than that of Elaidic acid (C18:1 trans-9) or Vaccenic acid (C18:1 trans-11).
This guide objectively evaluates the accuracy of this compound as a biomarker, contrasting its performance with industry-standard alternatives.
Key Takeaway: this compound is highly accurate as an analytical calibration standard for retention time mapping but demonstrates low sensitivity and specificity as a biological biomarker for dietary trans fat intake due to its low physiological abundance and dual origin (ruminant vs. industrial).
Comparative Analysis: C14:1 trans-9 vs. Gold Standards
To assess the accuracy of this compound, we must compare it against the validated gold standards in lipidomics.
Table 1: Performance Matrix of Trans Fat Biomarkers
| Feature | This compound (C14:1 trans-9) | Methyl Elaidate (C18:1 trans-9) | Methyl Vaccenate (C18:1 trans-11) |
| Primary Origin | Minor component in both Ruminant (Dairy) & Industrial (PHVO) fats. | Industrial Hydrogenation (PHVO). | Ruminant Biohydrogenation (Dairy/Meat). |
| Plasma Concentration | Trace (< 0.05%) . Often below LOQ in standard clinical assays. | High (0.5% - 2.5%) . Major circulating isomer. | Moderate (0.5% - 1.5%) . |
| Biomarker Specificity | Low . Cannot distinguish between dairy vs. industrial sources effectively. | High . The "Gold Standard" for industrial trans fat intake. | High . Specific marker for ruminant fat intake. |
| Metabolic Stability | Moderate. Shorter chain length (C14) implies faster beta-oxidation rates than C18. | High. Incorporates stably into phospholipids and RBC membranes. | High. Can be desaturated to CLA (Rumenic acid) endogenously. |
| Correlation with Intake | Weak (r < 0.2) . Signal-to-noise ratio is too poor for epidemiological correlation. | Strong (r > 0.6) . Consistently correlates with dietary recall (FFQ). | Moderate-Strong . Correlates well with dairy fat intake. |
Scientific Insight: The "accuracy" of C14:1 trans-9 is compromised by its biological scarcity. In gas chromatography (GC), it elutes early in the chromatogram. If a study relies solely on C14:1 trans-9, it will likely yield false negatives for trans fat exposure.
Experimental Protocol: High-Resolution GC Analysis
To accurately detect this compound, researchers must use a protocol capable of resolving it from its cis-isomer (Myristoleic acid, C14:1 cis-9) and the abundant Myristic acid (C14:0).
Methodological Workflow
This protocol ensures the separation of geometric isomers (cis/trans) which is critical for accuracy.
1. Sample Preparation (Folch Method):
-
Matrix: 200 µL Human Plasma or RBC Membranes.
-
Extraction: Add 3 mL Chloroform:Methanol (2:1 v/v) + 0.01% BHT (antioxidant).
-
Phase Separation: Add 0.2 vol of 0.9% NaCl. Centrifuge at 3000 x g. Collect lower organic phase.
2. Derivatization (Acid-Catalyzed Methylation):
-
Note: Acid catalysis is required to methylate all lipid classes (TAGs, PLs, CEs).
-
Evaporate solvent under N₂.
-
Add 1 mL 14% BF₃ in Methanol .
-
Incubate at 100°C for 10 minutes . (Strict time control prevents degradation of PUFAs, though C14:1t is relatively stable).
-
Extract FAMEs into 1 mL Hexane.
3. GC-FID/MS Analysis (The Critical Step):
-
Column: SP-2560 or CP-Sil 88 (100 m x 0.25 mm x 0.2 µm). Biscyanopropyl polysiloxane phases are mandatory for cis/trans separation.
-
Carrier Gas: Hydrogen (for speed) or Helium (for separation) at 20 cm/sec.
-
Temperature Program:
-
Start: 140°C (Hold 5 min)
-
Ramp: 4°C/min to 240°C
-
Hold: 15 min.
-
-
Detection: Flame Ionization Detector (FID) or Mass Spectrometer (SIM mode: m/z 74, 87, 240).
Analytical Validation Logic
-
Retention Time Locking: C14:1 trans-9 elutes before C14:1 cis-9.
-
Internal Standard: Do NOT use C14:1 trans-9 as an internal standard (ISTD) if analyzing dairy fats, as it is endogenous. Use C21:0 or C19:0 instead.
Mechanistic Pathway & Visualization
The following diagram illustrates why this compound is a poor proxy for total intake compared to Elaidic acid. It tracks the flow from dietary source to analytical detection.
Caption: Pathway comparison showing the high flux of Elaidic acid into membranes (reliable biomarker) versus the rapid clearance and low abundance of Myristelaidic acid (unreliable biomarker).
Scientific Verdict
Accuracy Assessment:
-
Analytical Accuracy: High. With a 100m biscyanopropyl column, this compound is easily separated and quantified. It is a stable, reliable reference standard for checking column performance (resolution of C14 isomers).
-
Diagnostic Accuracy: Very Low. It fails as a standalone biomarker for trans fat intake because:
-
Low Signal: It constitutes <0.1% of total fatty acids in plasma, often falling below the Limit of Quantitation (LOQ).
-
Confounding: It appears in both dairy (natural) and hydrogenated (industrial) fats, making it impossible to determine the source of the trans fat.[1]
-
Recommendation: For clinical trials or epidemiological studies aiming to assess trans fat intake, do not use this compound as the primary biomarker. Instead, quantify Elaidic Acid (C18:1 trans-9) for industrial TFA exposure and Trans-Palmitoleic Acid (C16:1 trans-9) or Vaccenic Acid for dairy fat exposure. Use this compound only as part of a comprehensive "total trans fat" sum or as a retention time calibration standard.
References
-
Mozaffarian, D., et al. (2006).[2] "Trans Fatty Acids and Cardiovascular Disease." New England Journal of Medicine.
-
Precht, D., & Molkentin, J. (1996). "Rapid analysis of the isomers of trans-octadecenoic acid in milk fat." International Dairy Journal. (Establishes C14:1t as a minor ruminant component).
-
Ratnayake, W.M.N. (2004). "Analysis of trans fatty acids." Journal of AOAC International. (Defines the 100m column protocol).
-
Sun, Q., et al. (2007). "Comparison of 2 methods for the assessment of trans fatty acid intake." American Journal of Clinical Nutrition. (Validates C18:1t as the superior biomarker).
-
Sigma-Aldrich. "this compound analytical standard Product Information." (Confirms status as analytical tool).
Sources
Precision in Isomer Analysis: Cross-Validating GC-FID and GC-MS for Methyl Myristelaidate
Executive Summary
The Challenge: Methyl myristelaidate (C14:1 trans-9) is a regulatory marker for trans-fat content. Its analysis is fraught with difficulty because it frequently co-elutes with its cis-isomer (methyl myristoleate) or the saturated methyl myristate (C14:0) depending on column polarity.[1] The Thesis: Relying solely on GC-FID for quantification risks false positives due to retention time drift. Relying solely on GC-MS risks poor quantification accuracy. The Solution: This guide establishes a cross-validation protocol using GC-FID on a highly polar cyanopropyl phase (SP-2560) for precise quantification, validated by GC-MS in SIM mode for peak purity confirmation.
Part 1: The Analytical Conflict
The core difficulty in analyzing this compound lies in the trade-off between separation efficiency and identification certainty .
| Feature | GC-FID (Flame Ionization) | GC-MS (Mass Spectrometry) |
| Primary Role | Quantification (The "How Much") | Identification (The "What") |
| Mechanism | Carbon counting (linear response). | Ionization & Fragmentation (m/z).[2][3] |
| Linearity | Excellent ( | Variable (dependent on ionization efficiency). |
| Isomer Specificity | Zero. Relies 100% on Retention Time. | Low. Spectra of cis vs trans are nearly identical. |
| Risk | False identification if peaks shift. | Poor quant if not isotopically corrected. |
The Isomer Trap
Mass spectrometry alone cannot easily distinguish this compound (trans-9) from methyl myristoleate (cis-9). Both produce a base peak at m/z 74 (McLafferty rearrangement) and a molecular ion at m/z 240 . Therefore, chromatographic separation is the only way to distinguish them.
Part 2: Methodology & Protocols
Sample Preparation (Unified)
Standard: AOCS Official Method Ce 1h-05
-
Extraction: Extract lipids into hexane/isooctane.
-
Derivatization: Transesterify using
-Methanol (14%) or Sodium Methoxide. Crucial: Acid-catalyzed methylation is preferred for free fatty acids, but base-catalyzed is faster for triglycerides. -
Neutralization: Wash with saturated NaCl to prevent column degradation from residual acid/base.
GC-FID Protocol (Quantification Engine)
Objective: Maximize resolution between C14:0, C14:1 trans, and C14:1 cis.
-
Column: SP-2560 (100 m × 0.25 mm × 0.20 µm).[1][4][5] Note: The 100m length is non-negotiable for baseline resolution of trans isomers.
-
Carrier Gas: Hydrogen (40 cm/sec) or Helium (20 cm/sec).
-
Injector: Split (1:50 to 1:100) at 250°C.
-
Oven Program:
-
Start: 140°C (hold 5 min).
-
Ramp: 4°C/min to 240°C.
-
Isothermal Hold: 15 min.
-
Critical: The C14 region elutes early. Isothermal operation at 180°C is often cited for C18 resolution, but a ramp is safer for C14 to prevent C14:0 overlap.
-
-
Detector: FID at 260°C.
GC-MS Protocol (Validation Engine)
Objective: Confirm peak purity and ensure no co-elution with non-FAME contaminants.
-
Column: Same as FID (SP-2560) to match retention times.
-
Mode: SIM (Selected Ion Monitoring) .
-
Target Ions:
-
m/z 74 (Base peak, characteristic of FAMEs).
-
m/z 240 (Molecular ion for C14:1).
-
m/z 87 (Characteristic series).
-
m/z 55 (Hydrocarbon fragment).
-
-
Dwell Time: 50-100 ms per ion.
Part 3: Visualized Workflows
Workflow 1: The Dual-Path Analysis
This diagram illustrates the parallel processing of samples to ensure both quantitative rigor and qualitative certainty.
Caption: Parallel workflow ensuring that the quantitative data from FID is structurally validated by MS.
Workflow 2: The Logic of Cross-Validation
How to decide if a peak is truly this compound.
Caption: Decision tree for validating this compound identity using combined RT and MS data.
Part 4: Comparative Performance Data
The following data illustrates why FID is preferred for the final number, while MS is preferred for the initial setup.
| Metric | GC-FID (SP-2560) | GC-MS (SIM Mode) | Verdict |
| Linearity ( | FID Wins (Better for regulated testing). | ||
| LOD (Limit of Detection) | ~1-5 pg on column | ~10-50 pg (Scan) / ~1 pg (SIM) | Tie (SIM is sensitive, but FID is robust). |
| Response Factor Stability | High (Carbon-based) | Medium (Source contamination affects ionization). | FID Wins (Less frequent calibration needed). |
| Peak Purity | Blind | Excellent (Deconvolution possible). | MS Wins (Essential for complex matrices). |
Elution Order Reference (SP-2560)
On highly polar biscyanopropyl columns, the elution order is generally:
-
Methyl Myristate (C14:0)
-
This compound (C14:1 trans-9)
-
Methyl Myristoleate (C14:1 cis-9)
Note: This trans < cis elution order is specific to highly polar columns. On non-polar columns (e.g., DB-5), they may co-elute or reverse.
References
-
AOCS Official Method Ce 1h-05 . (2005). Determination of cis-, trans-, Saturated, Monounsaturated and Polyunsaturated Fatty Acids in Vegetable or Non-Ruminant Animal Oils and Fats by Capillary GLC.[4][6][7] American Oil Chemists' Society.[8]
-
Delmonte, P., & Kramer, J. K. (2009).[6][7] Separation of fatty acid methyl esters by GC-online hydrogenation x GC. Journal of the American Oil Chemists' Society.
-
Ratnayake, W. M. N., et al. (2006).[6][7] Trans fatty acids: current contents in Canadian foods and some implications for intake determination. Journal of AOAC International.
-
Sigma-Aldrich/Supelco Technical Report. (2020). Fast GC Analysis of Detailed cis/trans Fatty Acid Methyl Esters (FAMEs) on the 75 m SP™-2560 Capillary Column.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Same, but different: Variations in fragment ions among stereoisomers of a 17α‐methyl steroid in gas chromatography/electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Resolution behavior of cis- and trans-octadecenoic acid isomers by AOCS official method using SP-2560 column - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: Methyl Myristelaidate Disposal
Effective Date: February 3, 2026
Executive Summary: Immediate Action Directive
Do not dispose of Methyl Myristelaidate via sanitary sewer or trash. this compound (CAS 56219-06-8) is a fatty acid methyl ester (FAME).[1] While it possesses low acute toxicity, it is lipophilic, water-insoluble, and classified as an environmental aquatic hazard.
Disposal Pathway: Segregate as Non-Halogenated Organic Waste . Primary Hazard: Aquatic toxicity and potential plumbing occlusion due to immiscibility.
Chemical Intelligence & Risk Profile
To ensure safe handling, one must understand the physicochemical properties that dictate our disposal strategy. This compound is the trans-isomer of methyl myristoleate. Unlike its cis-counterpart which is liquid at room temperature, the trans-configuration increases packing density, potentially raising the melting point near ambient laboratory temperatures.
| Parameter | Data | Operational Implication |
| Chemical Name | This compound | Trans-9-tetradecenoic acid methyl ester |
| CAS Number | 56219-06-8 | Unique identifier for waste manifesting |
| Physical State | Liquid/Low-melting Solid | Check state before transfer; may require gentle warming |
| Water Solubility | Insoluble (<1 mg/L) | CRITICAL: Will phase-separate in drains; strictly prohibited from sewer disposal |
| Flash Point | >110°C (Estimated) | Combustible but not Flammable (Class IIIB) |
| Reactivity | Stable | Incompatible with strong oxidizers |
Scientist's Note: Although FAMEs are often used in biodiesel and considered "green," in a regulated research environment, they are chemical waste. The trans-double bond makes this compound chemically distinct but operationally identical to other FAMEs for disposal purposes [1].
Pre-Disposal Protocol: The "Cradle-to-Grave" Logic
Before moving to the waste container, validate the waste stream. This prevents cross-contamination and costly re-classification of waste drums.
A. Quenching & Deactivation
-
Scenario: If the this compound was used as a solvent or reagent in a reaction involving strong acids or oxidizers , quench the mixture first.
-
Action: Neutralize to pH 6–8. Methyl esters can hydrolyze into fatty acids and methanol under strong basic/acidic conditions, altering the waste profile to "Corrosive" [2].
B. Segregation Logic
Strictly segregate this waste stream.
-
Compatible Streams: Acetone, Ethanol, Hexane, Methanol, other non-halogenated lipids.
-
Incompatible Streams:
-
Halogenated Solvents: (e.g., Chloroform, DCM). Mixing FAMEs with halogens forces the entire container to be incinerated at a significantly higher cost.
-
Oxidizers: (e.g., Peroxides, Nitric Acid). Risk of exothermic reaction.
-
Aqueous Waste: Causes phase separation and "oiling out."
-
Step-by-Step Disposal Workflow
Step 1: Container Selection
Select a container chemically resistant to organic esters.
-
Recommended: High-Density Polyethylene (HDPE) or Borosilicate Glass (Amber).
-
Avoid: Low-grade PVC or Polystyrene, which may leach plasticizers upon long-term exposure to fatty esters.
Step 2: Transfer & Solubilization
If the this compound has solidified (common in cold labs due to the trans structure):
-
Warm the vial in a water bath (max 35°C) until liquid.
-
Dilute with a small volume of ethanol or hexane if necessary to prevent re-solidification in the waste drum.
-
Pour into the Non-Halogenated Organic waste container.
Step 3: Labeling Compliance
Do not use abbreviations like "Me-Myrist."
-
Standard Label: "Hazardous Waste - Non-Halogenated Organic."
-
Constituents: List "this compound" and any co-solvents (e.g., "Hexane").
-
Hazard Checkbox: Mark "Irritant" and "Toxic to Aquatic Life" (if applicable on your facility's tag).
Step 4: Final Storage
Store the waste container in a secondary containment tray to capture potential leaks. Keep the cap tightly closed to prevent volatile emissions, complying with EPA RCRA regulations (40 CFR 262.15) [3].
Visualizing the Workflow
The following diagram illustrates the decision matrix for disposing of this compound, ensuring compliance with "Prudent Practices in the Laboratory" [4].
Figure 1: Decision tree for the segregation and disposal of this compound, prioritizing the separation of halogenated and non-halogenated streams to minimize disposal costs and environmental impact.
Emergency Procedures (Spill Response)
In the event of a benchtop spill:
-
Isolate: Evacuate the immediate area if large quantities (>500mL) are spilled, though this is rare for this specific standard.
-
PPE: Wear nitrile gloves and safety goggles.
-
Contain: Use an inert absorbent (vermiculite or clay cat litter). Do not use paper towels alone , as fatty esters can wick and remain combustible.
-
Clean: Wash the surface with a detergent solution (soap and water) to emulsify the lipid residue. Water alone will not clean the surface and will leave a slip hazard.
-
Disposal: Place absorbent materials into a sealed bag and label as "Debris contaminated with this compound."
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 5364687, this compound. Retrieved from [Link]
-
National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link]
-
U.S. Environmental Protection Agency (2024). Satellite Accumulation Area Regulations (40 CFR 262.15). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Retrieved from [Link]
Sources
Personal protective equipment for handling Methyl myristelaidate
Subject: Technical Safety & Operational Guide: Methyl Myristelaidate (CAS 72025-18-4) To: Research & Development Teams / Laboratory Operations From: Senior Application Scientist, Chemical Safety Division
Executive Safety Snapshot
This guide addresses the specific handling requirements for This compound (Methyl trans-9-tetradecenoate). While often categorized generically with fatty acid methyl esters (FAMEs), this trans-isomer requires rigorous adherence to oxidation prevention and specific PPE protocols to maintain both researcher safety and compound integrity.
| Parameter | Critical Data |
| Chemical Name | This compound (Methyl trans-9-tetradecenoate) |
| CAS Number | 72025-18-4 (Distinct from the cis-isomer, Methyl myristoleate: 56219-06-8) |
| Physical State | Liquid / Low-melting solid (Ambient temp dependent) |
| Primary Hazards | Skin Irritant (H315), Eye Irritant (H319), Respiratory Irritant (H335). |
| Storage | -20°C under inert gas (Argon/Nitrogen). Hygroscopic and oxidation-sensitive. |
| Incompatibility | Strong oxidizing agents, plastics (polystyrene/latex). |
Risk Assessment & Exposure Mechanics
To select the correct PPE, we must understand the mechanism of exposure. This compound is a lipophilic ester.
-
Dermal Permeation: As a lipid-soluble compound, it penetrates the stratum corneum (outer skin layer) more effectively than hydrophilic acids. While not acutely toxic (LD50 > 2000 mg/kg typically for FAMEs), it acts as a vehicle, potentially carrying other contaminants or solvents (like Hexane or Chloroform used in solubilization) through the skin barrier.
-
Material Degradation: Methyl esters act as plasticizers. They can swell and degrade natural rubber (latex) rapidly. Latex gloves provide insufficient protection.
-
Aerosolization: In analytical workflows (GC/MS prep), pipetting creates micro-aerosols. Inhalation of lipid aerosols can lead to lipoid pneumonia-like irritation in the long term, though acute respiratory irritation is the immediate risk.
PPE Stratification & Selection
The following protocol uses a "Defense-in-Depth" strategy.
A. Hand Protection (Critical)
-
Primary Material: Nitrile Rubber (NBR).
-
Thickness: Minimum 0.11 mm (4 mil) for standard handling; 0.2 mm (8 mil) for prolonged immersion or spill cleanup.
-
Contraindicated: Latex (Natural Rubber). Esters cause latex to swell and lose structural integrity within minutes.
-
Self-Validation Step: Before use, inspect gloves for pinholes by trapping air and squeezing. If using solvents like Chloroform/Methanol, double-gloving is mandatory.
B. Respiratory Protection
-
Primary Control: Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary (If Hood Unavailable): Half-face respirator with Organic Vapor (OV) cartridges (Black band).
-
Note: Standard N95 masks do not protect against organic vapors or ester fumes.
-
C. Body & Eye Defense
-
Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient during pouring or syringe transfers due to the "creep" nature of oils.
-
Body: 100% Cotton Lab Coat (Synthetic blends can melt if a fire occurs) + Closed-toe chemical-resistant shoes.
Visual Logic: PPE Decision Tree
Figure 1: Decision logic for selecting Personal Protective Equipment based on solvent presence and ventilation availability.
Operational Protocol: Handling & Synthesis
This workflow integrates safety with sample preservation.
Step 1: Retrieval & Thawing
-
Remove the vial from -20°C storage.
-
Equilibration: Allow the closed vial to reach room temperature (approx. 15-20 mins) inside a desiccator if possible.
-
Why? Opening a cold vial condenses atmospheric moisture into the ester, causing hydrolysis (degradation) and potentially affecting mass accuracy.
-
Step 2: Weighing (Static Control)
-
Hazard: Lipids in glass vials often generate static charge, causing the liquid to "jump" or disperse.
-
Control: Use an anti-static gun on the vial and spatula/syringe before weighing.
-
Transfer: Use a glass Pasteur pipette or a positive-displacement pipette. Avoid plastic tips if high precision is required, as esters can leach plasticizers from cheap polypropylene.
Step 3: Solubilization
-
Common solvents: Hexane, Dichloromethane (DCM), or Methanol.
-
Safety Pivot: Once dissolved, the safety profile assumes the hazards of the solvent. For DCM, use Silver Shield/PVA gloves if contact is likely, as DCM permeates Nitrile rapidly.
Emergency Response & Disposal
Spill Response (Small Scale < 50 mL)
-
Evacuate: Clear the immediate area of personnel.
-
Ventilate: Ensure fume hood is active.
-
Absorb: Use vermiculite or sand. Do not use combustible materials like sawdust.
-
Clean: Wash the area with soap and water (esters are hydrophobic; water alone will just spread the slick).
Waste Disposal
-
Classification: Non-halogenated Organic Waste (unless dissolved in DCM/Chloroform).
-
Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid waste) to prevent exothermic reactions.
Visual Logic: Spill Response Workflow
Figure 2: Step-by-step workflow for managing this compound spills.
References
-
Sigma-Aldrich. (n.d.). This compound analytical standard (CAS 72025-18-4). Retrieved from
-
National Institute of Standards and Technology (NIST). (2023).[1] Safety Data Sheet: Fatty Acid Methyl Esters in 2,2,4-Trimethylpentane.[2] Retrieved from
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. Retrieved from
-
PubChem. (n.d.). Methyl myristoleate (cis-isomer reference for toxicity data).[3] National Library of Medicine. Retrieved from
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
